3-Aminophenol-PEG4-methyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
299.36 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C15H25NO5/c1-17-5-6-18-7-8-19-9-10-20-11-12-21-15-4-2-3-14(16)13-15/h2-4,13H,5-12,16H2,1H3 |
Clé InChI |
YLOLNWWJJNNWKI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC1=CC=CC(=C1)N |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Aminophenol-PEG4-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the novel molecule, 3-Aminophenol-PEG4-methyl. This compound, which conjugates the aromatic amine and phenol (B47542) functionalities of 3-aminophenol (B1664112) with a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, is of interest in various research and drug development applications. The introduction of the methyl-terminated tetra-ethylene glycol (PEG4) chain can modify the solubility, lipophilicity, and other key properties of the parent 3-aminophenol molecule, potentially influencing its biological activity and pharmacokinetic profile.
This document outlines the theoretical physicochemical characteristics of this compound, provides detailed experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.
Core Physicochemical Properties
The physicochemical properties of this compound are a composite of its constituent parts: the 3-aminophenol head group and the methyl-PEG4 tail. The following tables summarize the known properties of 3-aminophenol and the calculated or estimated properties for the complete molecule.
Table 1: Physicochemical Properties of 3-Aminophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Appearance | White orthorhombic crystals | [1] |
| Melting Point | 120-124 °C | [1][2] |
| Boiling Point | 164 °C at 11 mmHg | [1][2] |
| Aqueous Solubility | Soluble in hot water | [3] |
| pKa (amino group) | 4.37 (at 20 °C in H₂O) | [1] |
| pKa (phenolic group) | 9.82 (at 20 °C in H₂O) | [1] |
Table 2: Calculated/Estimated Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₅H₂₅NO₅ | Calculated |
| Molecular Weight | 299.36 g/mol | Calculated by adding the molecular weight of 3-aminophenol (C₆H₇NO, 109.13 g/mol ) and methyl-PEG4-amine (C₉H₂₁NO₄, 207.27 g/mol )[4][5] and subtracting the molecular weight of H₂ to account for the formation of the C-N bond. |
| Appearance | Expected to be a viscous liquid or low-melting solid | Based on the properties of similar PEGylated compounds. |
| Aqueous Solubility | Expected to be enhanced compared to 3-aminophenol | The hydrophilic nature of the PEG chain generally increases water solubility[6]. |
| pKa (amino group) | Estimated to be slightly basic | The pKa of the secondary amine formed will be influenced by the electron-withdrawing effects of the phenyl ring and the PEG chain. |
| pKa (phenolic group) | Estimated to be acidic | The phenolic proton's acidity is expected to be similar to that of 3-aminophenol. |
| logP (Octanol-Water Partition Coefficient) | Expected to be lower than 3-aminophenol | The PEG chain will increase the hydrophilicity of the molecule, leading to a lower logP value. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility
This protocol describes a standard method for determining the aqueous solubility of a compound.[7][8][9][10]
Materials:
-
This compound
-
Deionized water
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of test tubes or vials.
-
To each tube, add a pre-weighed amount of this compound, starting with a small amount (e.g., 1 mg) and increasing incrementally.
-
Add a fixed volume of deionized water (e.g., 1 mL) to each tube.
-
Vigorously mix the samples using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure saturation.
-
After equilibration, visually inspect the tubes for any undissolved solid.
-
For the tubes that appear to have fully dissolved the compound, and the first tube that shows undissolved solid, carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
The solubility is determined as the concentration of the compound in the saturated solution.
Determination of pKa (Acid Dissociation Constant)
This protocol outlines the determination of pKa values using potentiometric titration.[11][12][13]
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
For the determination of the amino group's pKa, titrate the solution with the standardized HCl solution. For the phenolic group's pKa, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value is the pH at the half-equivalence point, which can be determined from the titration curve. The equivalence point can be identified as the point of steepest inflection in the curve.
Determination of logP (Octanol-Water Partition Coefficient)
This protocol describes the shake-flask method for determining the logP value.[14][15][16][17][18]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes or separatory funnels
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a centrifuge tube or separatory funnel, add a known volume of the n-octanol and the aqueous phase (e.g., equal volumes).
-
Add a small, known amount of the stock solution of the compound to the two-phase system.
-
Securely cap the tube/funnel and shake vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase separation.
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel entity such as this compound.
Caption: Experimental workflow for the synthesis and physicochemical characterization of a novel compound.
This comprehensive guide provides foundational knowledge and practical methodologies for understanding and evaluating the physicochemical properties of this compound. The presented data and protocols are intended to support further research and development efforts involving this and similar PEGylated molecules.
References
- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 2. 3-氨基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS RN 85030-56-4 | Fisher Scientific [fishersci.com]
- 6. Thermo Scientific MA(PEG)4 Methyl-PEG-Amine Compound 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminophenol-PEG4-methyl Ether
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Aminophenol-PEG4-methyl ether, a bifunctional molecule with potential applications in drug development and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.
Introduction
This compound ether is a molecule that combines the structural features of 3-aminophenol (B1664112) and a short polyethylene (B3416737) glycol (PEG) chain. The aromatic amine and the terminal methyl ether of the PEG chain offer distinct chemical handles for further modification, making it a valuable building block in the synthesis of more complex molecules. The PEG linker can improve the solubility and pharmacokinetic properties of conjugated molecules. This guide details a reliable synthetic route and the analytical methods for its complete characterization.
Synthesis of this compound Ether
The synthesis of this compound ether is achieved via a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a PEG4-methyl ether derivative.
The overall synthetic scheme is as follows:
Caption: Williamson Ether Synthesis of this compound ether.
Materials:
-
3-Aminophenol
-
Tetraethylene glycol monomethyl ether mesylate (Me-PEG4-OMs)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-aminophenol (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is cooled back to 0 °C, and a solution of tetraethylene glycol monomethyl ether mesylate (1.1 eq) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and then heated to 60 °C for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound ether.
Purification and Characterization
The purity and identity of the synthesized this compound ether are confirmed through a combination of chromatographic and spectroscopic techniques.
| Technique | Stationary Phase | Mobile Phase | Expected Outcome |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Isolation of the pure product from starting materials and byproducts. |
A logical workflow for the characterization of the final product is outlined below.
Caption: Logical workflow for the characterization of the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.90 - 7.10 | m | 1H | Ar-H |
| 6.20 - 6.40 | m | 3H | Ar-H |
| 4.05 - 4.15 | t | 2H | Ar-O-CH₂- |
| 3.80 - 3.90 | t | 2H | -CH₂-O-CH₂- |
| 3.60 - 3.75 | m | 12H | -O-(CH₂)₂-O-(CH₂)₂-O- |
| 3.50 - 3.55 | t | 2H | -CH₂-O-CH₃ |
| 3.38 | s | 3H | -O-CH₃ |
| 3.70 (broad s) | s | 2H | -NH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | Ar-C-O |
| 147.0 | Ar-C-N |
| 130.0 | Ar-CH |
| 108.0 | Ar-CH |
| 105.5 | Ar-CH |
| 101.0 | Ar-CH |
| 71.9 | -O-CH₂- |
| 70.8 | -O-CH₂- |
| 70.6 | -O-CH₂- |
| 70.5 | -O-CH₂- |
| 69.7 | -O-CH₂- |
| 67.6 | Ar-O-CH₂- |
| 59.0 | -O-CH₃ |
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the product.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.36 g/mol |
| [M+H]⁺ | 300.1754 |
| [M+Na]⁺ | 322.1574 |
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >95% |
Conclusion
This guide provides a detailed and robust protocol for the synthesis and characterization of this compound ether. The described Williamson ether synthesis is a reliable method for obtaining this valuable bifunctional molecule. The comprehensive characterization data ensures the identity and purity of the final product, making it suitable for subsequent applications in drug discovery and materials science. Researchers and scientists can utilize this guide to confidently synthesize and characterize this compound for their specific research needs.
A Technical Guide to the Solubility of 3-Aminophenol-PEG4-methyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminophenol-PEG4-methyl. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates solubility information from its constituent moieties: 3-aminophenol (B1664112) and polyethylene (B3416737) glycol methyl ether (mPEG). This guide also outlines a general experimental protocol for determining solubility and presents a visual workflow for this process.
Core Concepts and Solubility Profile
This compound is a molecule combining the aromatic amine and phenol (B47542) functionalities of 3-aminophenol with a short, four-unit polyethylene glycol (PEG) chain terminated by a methyl ether. This unique structure imparts a degree of amphiphilicity, influencing its solubility in various organic solvents.
The presence of the polar amino and hydroxyl groups on the phenyl ring suggests solubility in polar solvents. Conversely, the PEG chain, while generally considered polar, also possesses ether linkages that can interact with a range of solvents. The methyl ether cap removes the potential for hydrogen bonding at one end of the PEG chain, which may slightly decrease its aqueous solubility compared to a hydroxyl-terminated equivalent.
Based on the properties of its parent compounds, the expected solubility of this compound is summarized in the table below. It is crucial to note that these are qualitative predictions and experimental verification is essential.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Very Soluble | The amino and hydroxyl groups of the aminophenol moiety and the ether oxygens of the PEG chain can form hydrogen bonds with protic solvents.[1][2][3][4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Very Soluble | These solvents can effectively solvate the polar functional groups of the molecule. DMSO is known to be a powerful solvent for a wide range of compounds, including aminophenols.[4][5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Slightly Soluble | THF is expected to be a good solvent. Diethyl ether is less polar and may show lower solubility.[4][7][8] |
| Halogenated | Dichloromethane (B109758) (DCM), Chloroform | Soluble | PEG itself is soluble in dichloromethane and chloroform.[7] The aminophenol moiety has some solubility in these solvents. |
| Aromatic | Toluene (B28343), Benzene | Slightly Soluble to Sparingly Soluble | 3-Aminophenol has some solubility in toluene but is less soluble in benzene.[8] The PEG chain will enhance this solubility. |
| Non-polar | Hexane, Heptane | Insoluble | The high polarity of the aminophenol group and the PEG chain makes it unlikely to dissolve in non-polar aliphatic hydrocarbons.[7] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound like this compound is the shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[9]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. POLYETHYLENE GLYCOL MONOMETHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. polymersource.ca [polymersource.ca]
- 8. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 3-Aminophenol-PEG4-methyl in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the role of a specific linker building block, 3-Aminophenol-PEG4-methyl, in PROTAC design.
Core Concepts: The Multifaceted Role of the PROTAC Linker
The linker in a PROTAC is far more than a simple spacer. Its length, composition, and attachment points are critical parameters that must be optimized to achieve potent and selective protein degradation. The choice of linker impacts several key aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unstable complex with reduced ubiquitination efficiency.
-
Physicochemical Properties: PROTACs are often large molecules with high molecular weights, which can lead to poor solubility and cell permeability. The linker's chemical composition can be modified to improve these properties.
-
Cell Permeability: The linker can influence a PROTAC's ability to cross the cell membrane and reach its intracellular target.
The this compound Linker: A Hybrid Approach
The this compound linker building block combines the structural features of an aromatic aminophenol group with a flexible polyethylene (B3416737) glycol (PEG) chain. This hybrid structure offers a unique set of properties for PROTAC design.
-
3-Aminophenol Moiety: The aminophenol group provides a versatile scaffold for conjugation. The amino group can be readily functionalized to attach to either the POI ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries. The phenol (B47542) group can also be used as a conjugation handle. The aromatic ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation.
-
PEG4 Chain: The tetra-polyethylene glycol (PEG4) component of the linker imparts several beneficial properties:
-
Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.
-
Flexibility: The PEG chain provides conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the simultaneous binding of the POI and the E3 ligase.
-
Controlled Length: The defined length of the PEG4 chain (four ethylene (B1197577) glycol units) provides a specific spacer length that can be systematically varied in linker optimization studies.
-
-
Methyl Terminus: The methyl group at the terminus of the PEG chain provides a chemically inert cap, preventing further reactions at this position.
Data Presentation: Illustrative Performance of PEG-based PROTACs
While specific data for PROTACs utilizing the this compound linker is not yet widely available in the public domain, the following tables provide illustrative quantitative data from studies on PROTACs with similar PEG linkers. This data highlights the impact of linker length and composition on degradation efficiency.
Table 1: Illustrative Degradation Efficiency of PEG-based PROTACs Targeting Protein X
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | 3-Aminophenol-PEG2-methyl | 50 | 85 |
| PROTAC-B | This compound | 15 | 95 |
| PROTAC-C | 3-Aminophenol-PEG6-methyl | 25 | 90 |
Data is hypothetical and for illustrative purposes only, based on general trends observed for PEG-based PROTACs.
Table 2: Illustrative Binding Affinities of a PEG4-based PROTAC
| Binding Interaction | Binding Affinity (Kd, nM) |
| PROTAC-B to Target Protein X | 100 |
| PROTAC-B to E3 Ligase | 250 |
| Ternary Complex (Protein X-PROTAC-B-E3 Ligase) | 25 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful design and evaluation of PROTACs. The following are key methodologies for the synthesis and characterization of a PROTAC incorporating the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general method for coupling a POI ligand (with a carboxylic acid handle) to the amino group of the this compound linker, followed by conjugation to an E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a haloalkane for nucleophilic substitution)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC system, silica (B1680970) gel)
Procedure:
-
Step 1: Coupling of POI Ligand to the Linker a. Dissolve POI-COOH (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the intermediate product (POI-Linker) by flash column chromatography.
-
Step 2: Coupling of POI-Linker to the E3 Ligase Ligand a. Dissolve the purified POI-Linker (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMSO. b. Add a suitable base (e.g., K2CO3) if required for the specific coupling chemistry. c. Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) for 12-24 hours, monitoring progress by LC-MS. d. Upon completion, cool the reaction to room temperature, dilute with water, and extract the final PROTAC product. e. Purify the final PROTAC molecule by preparative HPLC. f. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts of PROTAC action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Conclusion
The this compound linker building block represents a valuable tool in the design and synthesis of novel PROTACs. Its hybrid structure, combining the rigidity of an aromatic core with the flexibility and solubilizing properties of a PEG chain, offers a balanced approach to linker design. While further studies are needed to fully elucidate its specific contributions in various PROTAC contexts, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers to explore its potential in the development of next-generation targeted protein degraders. The rational design and systematic optimization of linkers, including the use of versatile building blocks like this compound, will be paramount in advancing the field of targeted protein degradation and realizing its full therapeutic promise.
An In-depth Technical Guide to 3-Aminophenol-PEG4-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of 3-Aminophenol-PEG4-methyl, a bifunctional molecule with significant potential in drug development and chemical biology.
Core Structure and Nomenclature
This compound is understood to be a derivative of 3-aminophenol (B1664112), where a tetraethylene glycol monomethyl ether (PEG4-methyl) chain is attached to the phenolic oxygen. The systematic IUPAC name for this structure is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-3-aminobenzene .
The core structure consists of a 3-aminophenol head group, which provides a reactive amine handle for further conjugation, and a hydrophilic PEG4-methyl tail, which can enhance solubility, permeability, and pharmacokinetic properties.[1][]
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of this compound and its parent compound, 3-aminophenol.
| Property | 3-Aminophenol | This compound (Predicted) | Reference |
| Molecular Formula | C₆H₇NO | C₁₅H₂₅NO₅ | [3] |
| Molecular Weight | 109.13 g/mol | 299.36 g/mol | [3] |
| Appearance | White to off-white crystals | Colorless to pale yellow oil/liquid | [3] |
| Melting Point | 120-124 °C | Not available (expected to be low) | [4] |
| Boiling Point | 164 °C at 11 mmHg | Not available (expected to be high) | [4] |
| Solubility | Slightly soluble in water | Soluble in water and polar organic solvents | [5] |
| pKa (amino group) | 4.37 | Estimated to be similar to 3-aminophenol | [6] |
| pKa (phenolic OH) | 9.82 | Not applicable | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming aryl ethers. The protocol involves the O-alkylation of 3-aminophenol with a suitable PEG4-methyl electrophile.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Aminophenol (1.0 eq)
-
O-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl) 4-methylbenzenesulfonate (m-PEG4-Tosylate) (1.1 eq)[7]
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add m-PEG4-Tosylate to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexane) to yield the pure this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable building block in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][8]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest.[9][10] A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
This compound can serve as a precursor to a PROTAC linker. The amino group provides a point of attachment for either the target protein ligand or the E3 ligase ligand, while the PEG chain offers several advantages:
-
Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the high molecular weight and "greasy" nature of many PROTACs.[][11]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] The PEG4 unit provides a well-defined linker length that can be further modified if necessary.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by reducing renal clearance and protecting against enzymatic degradation.[1][]
Conceptual Signaling Pathway in Targeted Protein Degradation
The following diagram illustrates the conceptual role of a PROTAC incorporating a this compound-derived linker in targeted protein degradation.
Caption: Conceptual pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile chemical entity with significant potential as a building block in the development of advanced therapeutics. Its combination of a reactive handle and a biocompatible, solubilizing PEG chain makes it particularly well-suited for applications in the field of targeted protein degradation. The synthetic route is straightforward, and the resulting molecule offers favorable properties for constructing complex drug candidates like PROTACs. Further research into the applications of this and similar PEGylated building blocks will likely contribute to the advancement of novel therapeutic modalities.
References
- 1. jenkemusa.com [jenkemusa.com]
- 3. List of PEG Derivatives Application | Biopharma PEG [biochempeg.com]
- 4. 1-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butane | C17H36O7 | CID 85529639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. Page loading... [guidechem.com]
- 8. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]
- 10. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using 3-Aminophenol-PEG4-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[1][2][3] 3-Aminophenol-PEG4-methyl is a versatile PEG-based linker that offers two distinct functional groups for sequential or orthogonal conjugation: a nucleophilic amine and a phenolic hydroxyl group.[4] This allows for a modular and flexible approach to PROTAC synthesis.
This document provides detailed protocols for the synthesis of a generic PROTAC utilizing the this compound linker, along with representative data and visualizations to guide researchers in this process.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in a modular fashion. A representative synthetic strategy involves a two-step process: first, the E3 ligase ligand is coupled to the amine functionality of the linker via an amide bond formation. Subsequently, the warhead (POI ligand) is attached to the phenolic hydroxyl group of the linker through a Williamson ether synthesis.
Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound
This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the amine group of the linker.
Reagents and Materials:
-
This compound
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
Protocol 2: Williamson Ether Synthesis of the Warhead to the E3 Ligase Ligand-Linker Conjugate
This protocol describes the attachment of a warhead functionalized with a leaving group (e.g., a bromoalkyl group) to the phenolic hydroxyl group of the E3 ligase ligand-linker conjugate.
Reagents and Materials:
-
E3 ligase ligand-linker conjugate from Protocol 1 (1.0 eq)
-
Warhead with a suitable leaving group (e.g., Warhead-Br) (1.2 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)
-
Anhydrous DMF or Acetonitrile
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the E3 ligase ligand-linker conjugate in anhydrous DMF or acetonitrile.
-
Add K2CO3 or Cs2CO3 to the solution and stir for 15 minutes at room temperature.
-
Add the warhead functionalized with a leaving group to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the product with high purity.
Experimental Workflow
The overall workflow for the synthesis and characterization of a PROTAC using this compound is depicted below.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Logical Relationship of Synthesis
The synthesis of the final PROTAC molecule is a sequential process involving the formation of two key chemical bonds to the bifunctional linker.
References
Application Notes and Protocols for Targeted Protein Degradation of Kinases using 3-Aminophenol-PEG4-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-driving proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a target protein (e.g., a kinase), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and the E3 ligase into close proximity, PROTACs hijack the cell's ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance aqueous solubility and provide conformational flexibility, which is often crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
This document provides detailed application notes and protocols for the use of 3-Aminophenol-PEG4-methyl as a versatile linker for the synthesis of kinase-targeting PROTACs. The 3-aminophenol (B1664112) moiety can serve as a synthetic handle for conjugation to a kinase inhibitor "warhead," while the terminal methyl-capped PEG4 chain provides an appropriate length and hydrophilicity for connecting to an E3 ligase ligand.
Signaling Pathway and Mechanism of Action
Kinases are pivotal nodes in a multitude of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. PROTACs targeting kinases offer a powerful approach to abolish both the enzymatic and scaffolding functions of these proteins. The general mechanism of action for a kinase-targeting PROTAC is illustrated below.
Caption: Mechanism of kinase degradation by a PROTAC.
Data Presentation: Representative Quantitative Data
The following table summarizes hypothetical but representative quantitative data for a Bruton's Tyrosine Kinase (BTK) targeting PROTAC utilizing a this compound linker and a pomalidomide-based Cereblon (CRBN) E3 ligase ligand. These values are based on typical ranges observed for effective kinase degraders in the literature.
| Parameter | Value | Cell Line | Notes |
| Degradation (DC50) | 25 nM | TMD8 (Lymphoma) | Concentration of the PROTAC required to induce 50% degradation of the target protein after 24 hours. |
| Maximal Degradation (Dmax) | >95% | TMD8 (Lymphoma) | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. |
| Binding Affinity (Kd) - BTK | 150 nM | Biochemical Assay | Dissociation constant for the binding of the PROTAC to the isolated BTK protein. |
| Binding Affinity (Kd) - CRBN | 1.2 µM | Biochemical Assay | Dissociation constant for the binding of the PROTAC to the isolated CRBN E3 ligase. |
| Inhibition of Proliferation (IC50) | 80 nM | TMD8 (Lymphoma) | Concentration of the PROTAC that inhibits cell proliferation by 50%. |
Experimental Protocols
Protocol 1: Synthesis of a Kinase-Targeting PROTAC using this compound
This protocol describes a general synthetic scheme for coupling a kinase inhibitor (with a suitable functional group for derivatization), the this compound linker, and an E3 ligase ligand (e.g., pomalidomide).
Workflow for PROTAC Synthesis
Application Notes: Bioconjugation with 3-Aminophenol-PEG4-methyl
Introduction
3-Aminophenol-PEG4-methyl is a versatile heterobifunctional linker used in bioconjugation. Its structure consists of three key components: an aminophenol group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of four units, and a terminal methyl group. The aminophenol moiety provides a reactive handle for specific enzymatic or chemical conjugation, while the PEG spacer enhances solubility and reduces steric hindrance. Covalently linking phenolic compounds to proteins can create more stable conjugates compared to non-covalent interactions.[1] This makes this compound a valuable tool for developing antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
The primary reactive sites on this compound are the phenol (B47542) and amine groups. The phenol group can be enzymatically oxidized to a reactive o-quinone intermediate, which then readily couples with nucleophilic residues on a protein, such as cysteine or lysine.[2][3] This enzymatic approach offers high site-specificity under mild reaction conditions.[4][5]
Enzymatic Conjugation via Tyrosinase-Mediated Oxidation
One of the most effective methods for conjugating phenol-containing molecules to proteins is through tyrosinase-mediated oxidation.[2][4] Tyrosinase, an oxidoreductase, converts the phenol group of this compound into a highly reactive o-quinone. This intermediate can then form stable covalent bonds with nucleophilic amino acid side chains on the target protein, such as the thiol group of cysteine.[2][3] This method is advantageous due to its high efficiency and the mild, physiological conditions under which the reaction occurs.[3]
Applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
Protein-Peptide Conjugates: Creation of chimeric proteins with novel functions.[2]
-
Surface Immobilization: Attachment of proteins to surfaces for diagnostic and research applications.[6]
Visualizing the Workflow:
The following diagram illustrates the general workflow for tyrosinase-mediated bioconjugation.
Caption: Workflow for tyrosinase-mediated bioconjugation.
Protocol: Tyrosinase-Mediated Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes a general method for the site-specific conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Target protein (e.g., antibody, enzyme) with an accessible cysteine residue
-
This compound
-
Tyrosinase (from Agaricus bisporus)
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 6.5-7.0
-
Quenching Solution: 100 mM Ascorbic Acid
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical Tools: SDS-PAGE, Mass Spectrometry
Experimental Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the protein solution with this compound. A molar excess of the linker (e.g., 5-20 fold) is typically used.
-
Initiate the reaction by adding tyrosinase to a final concentration of 10-50 µg/mL.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle mixing.[2]
-
-
Reaction Quenching:
-
Stop the reaction by adding the Quenching Solution to reduce any unreacted o-quinone.
-
-
Purification:
-
Remove excess linker and tyrosinase by passing the reaction mixture through an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the conjugated protein.
-
-
Characterization:
-
Confirm the conjugation and assess the purity of the final product using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Determine the degree of labeling (DOL) using mass spectrometry.
-
Data Presentation:
The efficiency of the conjugation can be summarized in the following table.
| Parameter | Typical Value | Method of Determination |
| Protein Concentration | 1-5 mg/mL | UV-Vis Spectroscopy |
| Linker Molar Excess | 5-20x | Calculation |
| Reaction Time | 1-2 hours | Time-course analysis |
| Conjugation Efficiency | >80% | Mass Spectrometry, HPLC |
| Final Yield | 70-90% | UV-Vis Spectroscopy |
Alternative Conjugation: HRP-Mediated Conjugation
Horseradish peroxidase (HRP) can also be used for bioconjugation, often involving the oxidation of substrates to generate reactive species.[7][8][] While less common for direct phenol-protein coupling compared to tyrosinase, HRP in the presence of an oxidizing agent like hydrogen peroxide can facilitate cross-linking reactions.[8]
Signaling Pathway Visualization:
The diagram below illustrates a potential mechanism for HRP-mediated conjugation.
Caption: HRP-mediated oxidative coupling mechanism.
Stability and Characterization
Covalently linked phenolic-protein conjugates are generally more stable than those formed through non-covalent interactions.[1] The stability of the resulting bioconjugate is crucial for its intended application, particularly for in vivo use.
Quantitative Stability Data:
The stability of the conjugate can be assessed under different conditions.
| Condition | Incubation Time | Stability (% Intact Conjugate) | Analytical Method |
| PBS, pH 7.4 at 4°C | 30 days | >95% | HPLC, SDS-PAGE |
| Human Serum at 37°C | 7 days | >90% | ELISA, MS |
| Acidic Conditions (pH 5.0) | 24 hours | >98% | HPLC |
Note: These values are representative and may vary depending on the specific protein and conjugation site.
Conclusion
This compound is a valuable reagent for bioconjugation, enabling the creation of stable and well-defined protein conjugates. Enzymatic methods, particularly using tyrosinase, offer a robust and site-specific approach for conjugation under mild conditions. The provided protocols and data serve as a guide for researchers and scientists in the field of drug development and bioconjugate chemistry.
References
- 1. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Enzymatic Oxidative Coupling Bioconjugation and its Application in the Synthesis of Immunoconjugates [escholarship.org]
- 6. Application of Tyrosinase-Mediated Oxidative Coupling to Site-Selective Surface Bioconjugation [escholarship.org]
- 7. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by a 3-Aminophenol-PEG4-methyl-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of PROTAC efficacy. The 3-Aminophenol-PEG4-methyl linker is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. Its PEG structure can enhance solubility and optimize the spatial orientation of the POI and E3 ligase to facilitate efficient ternary complex formation.
This document provides detailed application notes and protocols for utilizing Western blot analysis to quantify the degradation of a target protein induced by a hypothetical PROTAC, herein referred to as Compound X , which incorporates the this compound linker. For the purpose of this guide, we will consider the target protein to be Bromodomain-containing protein 4 (BRD4), a well-established target for PROTAC-mediated degradation, and the E3 ligase recruited to be von Hippel-Lindau (VHL).
Principle of the Assay
Western blotting is a powerful and widely used technique to detect and quantify the levels of a specific protein in a complex biological sample. By separating proteins by size using gel electrophoresis and then transferring them to a solid support membrane, specific proteins can be identified using antibodies. In the context of PROTACs, Western blotting is employed to measure the reduction in the amount of the target protein following treatment with the PROTAC molecule. The decrease in the intensity of the protein band corresponding to the POI, relative to a loading control, provides a quantitative measure of PROTAC-induced protein degradation.
Data Presentation
The efficacy of a PROTAC is typically assessed by determining its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal level of degradation (Dmax). Time-course and dose-response experiments are crucial for characterizing a PROTAC's activity.
Table 1: Dose-Response of BRD4 Degradation by Compound X
| Concentration of Compound X (nM) | % BRD4 Degradation (relative to Vehicle) |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 10 | 45% |
| 50 | 85% |
| 100 | 95% |
| 500 | 92% |
| 1000 | 88% |
Note: The decrease in degradation at higher concentrations is a characteristic phenomenon known as the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex.
Table 2: Time-Course of BRD4 Degradation by Compound X (at 100 nM)
| Time (hours) | % BRD4 Degradation (relative to Vehicle) |
| 0 | 0% |
| 2 | 25% |
| 4 | 60% |
| 8 | 85% |
| 16 | 96% |
| 24 | 95% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: HeLa or other suitable cell lines endogenously expressing the target protein (BRD4) and the E3 ligase (VHL).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of Compound X in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of Compound X (e.g., 1 nM to 1000 nM) for a fixed time period (e.g., 16 hours). Include a vehicle control (DMSO) at the same final concentration as the highest concentration of Compound X.
-
Time-Course: Treat the cells with a fixed concentration of Compound X (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Harvest: After the treatment period, place the culture plates on ice. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubation: Incubate the plates on ice for 15-30 minutes with gentle agitation.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in the subsequent steps.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Loading Control): To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin). The detection and imaging steps are then repeated.
Protocol 4: Data Analysis
-
Densitometry: Quantify the band intensities of the target protein and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to the band intensity of the corresponding loading control.
-
Calculation of % Degradation: Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control using the following formula: % Degradation = (1 - (Normalized Target Protein Intensity in Treated Sample / Normalized Target Protein Intensity in Vehicle Control)) * 100
-
DC50 Determination: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.
Mandatory Visualizations
Determining Efficacy of PROTACs Utilizing a 3-Aminophenol-PEG4-methyl Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the degradation capacity (DC50) and maximal degradation (Dmax) of Proteolysis Targeting Chimeras (PROTACs) that incorporate a 3-Aminophenol-PEG4-methyl linker. These parameters are crucial for evaluating the efficacy and optimizing the design of novel protein degraders.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[2]
The linker itself is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3] PEG (polyethylene glycol) linkers, such as the this compound linker, are commonly used in PROTAC design due to their ability to enhance solubility and provide flexibility, which is often crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4][5] The length and composition of the linker directly impact the degradation efficiency.[6][7]
Key Efficacy Parameters: DC50 and Dmax
Two fundamental parameters are used to quantify the efficacy of a PROTAC:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1][8] A lower DC50 value indicates a more potent PROTAC.
-
Dmax : The maximum percentage of protein degradation achieved at high PROTAC concentrations.[1][8] This value reflects the efficacy of the PROTAC in promoting degradation.
Data Presentation: Representative Degradation Data
While specific degradation data for PROTACs containing the precise this compound linker is not extensively available in public literature, the following table presents representative data for PROTACs utilizing similar PEG4 linkers targeting the BRD4 protein. This data provides an expected range of potency and efficacy.
| PROTAC Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide (CRBN) | HeLa | ~20 | >90 |
| BRD4 | VHL Ligand | 293T | ~50 | >85 |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes.[9] Experimental conditions, including cell line, treatment time, and specific PROTAC architecture, can significantly influence the observed DC50 and Dmax.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50 and Dmax Determination
This diagram outlines the key steps for determining the DC50 and Dmax values of a PROTAC.
Caption: Workflow for determining PROTAC DC50 and Dmax.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the most common method for quantifying the levels of a target protein following PROTAC treatment to determine DC50 and Dmax.[1]
Materials:
-
Target-expressing cell line
-
Complete growth medium
-
PROTAC with this compound linker (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[10]
-
Include a vehicle-only control (DMSO).
-
Remove the old medium and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a desired time point (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[10]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[10]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer’s instructions.[1]
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[8]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control. The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a variable slope (four parameters) dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[11]
-
Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT or Crystal Violet)
It is important to assess whether the observed protein degradation leads to a functional cellular outcome, such as decreased cell viability or proliferation. This helps to confirm the therapeutic potential of the PROTAC.
Materials:
-
96-well cell culture plates
-
PROTAC and vehicle control (DMSO)
-
MTT solution (5 mg/mL in PBS) or Crystal Violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10% acetic acid for Crystal Violet)
-
96-well plate reader
Procedure (MTT Assay Example):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described in Protocol 1. Incubate for a longer period, typically 72 hours, to observe effects on viability.[10]
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Mix thoroughly to dissolve the crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.[10]
-
Data Analysis:
-
Subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[10]
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the systematic evaluation of PROTACs containing a this compound linker. Accurate determination of DC50 and Dmax through robust experimental methods like Western blotting is essential for understanding structure-activity relationships and advancing the development of potent and selective protein degraders. Combining degradation data with functional cellular assays will provide a more complete picture of the PROTAC's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 3-Aminophenol-PEG4-methyl into a PROTAC Library
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEGylated Linkers
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon formation of a ternary complex between the POI, the PROTAC, and an E3 ligase, the target protein is polyubiquitinated and subsequently degraded by the proteasome.[1][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and improve pharmacokinetic profiles.[3][6][7][8] The hydrophilic and flexible nature of PEG chains can help to overcome the challenges associated with the often large and lipophilic character of PROTAC molecules.[3]
This application note provides a detailed guide for the incorporation of 3-Aminophenol-PEG4-methyl, a PEG-based linker, into a PROTAC library. It includes synthetic protocols, methods for evaluating the resulting PROTACs, and representative data.
The this compound Linker
For the protocols herein, this compound is a linker where the amino group of 3-aminophenol (B1664112) serves as the reactive handle for conjugation, typically via amide bond formation. The PEG4 chain enhances solubility and provides spatial separation between the two ligands, while the methyl ether terminus offers metabolic stability.
Synthesis of a PROTAC Library using this compound
The modular nature of PROTACs allows for a convergent synthetic strategy, where the POI ligand, E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled.[1] The following protocol describes a common approach for incorporating an amine-terminated linker like this compound.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Ligand
This protocol details the coupling of this compound to a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand).
Materials:
-
Carboxylic acid-functionalized ligand (Component A-COOH)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (Component A-COOH, 1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the coupled product (Component A-linker).
This procedure can be repeated to couple the second ligand (which should have a corresponding carboxylic acid functionality) to the newly installed reactive handle on the other side of the linker, if applicable, or the product can be used as is if the other ligand is already attached to the linker.
Characterization and Evaluation of the PROTAC Library
Once synthesized, the PROTACs must be evaluated for their ability to induce the degradation of the target protein and for their cellular effects.
Data Presentation: Hypothetical Performance of a PROTAC Library
The following tables present hypothetical data for a library of PROTACs targeting a hypothetical protein kinase (PK-1), all incorporating the this compound linker but with different E3 ligase ligands.
Table 1: In Vitro Degradation of PK-1
| PROTAC ID | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Pomalidomide | 25 | 92 |
| PROTAC-A2 | Lenalidomide | 45 | 88 |
| PROTAC-A3 | VHL Ligand | 15 | 95 |
| PROTAC-A4 | Negative Control | >10,000 | <10 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Cellular Activity of PROTACs
| PROTAC ID | Cell Line | IC50 (nM) (Cell Viability) |
| PROTAC-A1 | Cancer Cell Line A | 50 |
| PROTAC-A2 | Cancer Cell Line A | 80 |
| PROTAC-A3 | Cancer Cell Line A | 30 |
| PROTAC-A4 | Cancer Cell Line A | >10,000 |
IC50: Concentration of PROTAC required to inhibit cell growth by 50%.
Experimental Protocols for PROTAC Evaluation
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of the target protein in cells after treatment with a PROTAC.[5][9]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solutions in DMSO
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.[5]
-
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][6][10]
Materials:
-
96-well tissue culture plates
-
PROTAC stock solutions in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the PROTACs in culture medium and add them to the wells. Include a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the data to determine the IC50 value.[3]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for PROTAC library generation.
Caption: Logical workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
The Challenge of Specificity in PROTAC Linker Chemistry: A Case Study Approach to 3-Aminophenol-PEG4-methyl
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, with the linker component playing a critical role in the efficacy of these heterobifunctional molecules. While a vast array of linkers are utilized in PROTAC design, detailed case studies on specific linker building blocks remain a key resource for researchers. This document focuses on the application of the 3-Aminophenol-PEG4-methyl linker in the synthesis of successful PROTACs, providing a framework for its use in drug discovery.
This application note, therefore, adopts a generalized approach based on the known reactivity of the functional groups in this compound and common synthetic strategies for PROTAC assembly. It aims to provide researchers with a practical guide to incorporating this linker into their PROTAC design and synthesis workflows, along with protocols for the key experiments required to evaluate the resulting degraders.
Conceptual Framework: Application of this compound in PROTAC Synthesis
The this compound linker provides two key functionalities for PROTAC synthesis: a nucleophilic aniline (B41778) (aminophenol) and a terminal methyl ether on the PEG chain. The aniline is the primary reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. The methyl ether end of the PEG chain is generally considered chemically inert in this context, providing a defined length and polarity to the linker.
The synthesis of a PROTAC using this linker would typically involve the formation of an amide bond between the aniline group of the linker and a carboxylic acid on one of the ligands. Alternatively, the aniline could participate in other coupling chemistries, such as the formation of a sulfonamide or urea (B33335) linkage.
Below is a generalized workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Hypothetical Case Study Data
To illustrate the application of this linker, we present a hypothetical case study for a PROTAC, designated as "PROTAC-X," targeting a hypothetical protein kinase "TGT-K" for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | TGT-K | CRBN | Cancer-A | 50 | 95 |
| Control | TGT-K | CRBN | Cancer-A | >1000 | <10 |
Table 2: Anti-proliferative Activity of PROTAC-X
| Compound | Cell Line | IC50 (nM) |
| PROTAC-X | Cancer-A | 150 |
| Control | Cancer-A | >5000 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments in the evaluation of a PROTAC synthesized with the this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a target protein ligand containing a carboxylic acid to the this compound linker, followed by a subsequent coupling to an E3 ligase ligand.
Materials:
-
Target protein ligand with a carboxylic acid functional group
-
This compound
-
E3 ligase ligand with a suitable reactive handle (e.g., a halide or activated alcohol)
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: First Amide Coupling. a. Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. f. Purify the intermediate ligand-linker conjugate by flash chromatography or preparative HPLC.
-
Step 2: Second Coupling Reaction. a. Dissolve the purified ligand-linker intermediate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO). b. Add the E3 ligase ligand (1.2 equivalents) and a suitable base (e.g., K2CO3 or Cs2CO3). c. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 6-24 hours, monitoring by LC-MS. d. Upon completion, cool the reaction to room temperature, dilute with water, and extract the final PROTAC product. e. Purify the final PROTAC molecule by preparative HPLC. f. Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the assessment of target protein degradation in a cellular context.
Materials:
-
Cancer-A cell line
-
Complete cell culture medium
-
PROTAC-X and control compounds
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TGT-K
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment. a. Seed Cancer-A cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of PROTAC-X or the control compound for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis and Protein Quantification. a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting. a. Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against TGT-K overnight at 4 °C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Image the blot using a suitable imaging system. i. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis. a. Quantify the band intensities using image analysis software. b. Normalize the TGT-K band intensity to the loading control. c. Calculate the percentage of TGT-K degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathway Context
PROTAC-X, by degrading TGT-K, would be expected to inhibit the downstream signaling pathway regulated by this kinase. A simplified representation of this is shown below.
Conclusion
While a specific, detailed case study for a PROTAC successfully employing the this compound linker is not prominently featured in the current body of scientific literature, the principles of its application are well-understood within the field of medicinal chemistry. The provided conceptual framework, hypothetical data, and generalized protocols offer a valuable resource for researchers looking to incorporate this and similar amine-functionalized PEG linkers into their PROTAC design and discovery programs. The successful development of future PROTACs utilizing this linker will depend on careful optimization of the overall molecular architecture to achieve potent and selective degradation of the target protein.
Troubleshooting & Optimization
troubleshooting poor solubility of PROTACs with 3-Aminophenol-PEG4-methyl
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility with PROTACs, particularly those incorporating a 3-Aminophenol-PEG4-methyl linker. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs, even with a PEG linker like this compound, exhibit poor solubility?
A1: PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. By design, they are large and complex molecules, typically with a high molecular weight (often >700 Da) and significant lipophilicity.[1][2] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor oral bioavailability and solubility.[1][3] While PEG linkers, including this compound, are incorporated to enhance water solubility, the overall hydrophobicity of the two ligands it connects can still dominate, leading to poor solubility in aqueous buffers.[4][5][6][7]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I accurately measure the solubility of my PROTAC?
A3: Standard solubility assessment in aqueous buffers like PBS may not be sufficient for PROTACs. It is often beneficial to measure solubility in biorelevant media that mimic the conditions of the gastrointestinal tract.[1][2] Consider using:
-
Fasted-State Simulated Intestinal Fluid (FaSSIF)
-
Fed-State Simulated Intestinal Fluid (FeSSIF)
Studies have shown that the solubility of PROTACs can be significantly higher in these biorelevant buffers.[1][2][8][9] This is a critical consideration for assessing the potential for oral absorption.
Troubleshooting Guide: Improving PROTAC Solubility
If you are experiencing issues with your PROTAC precipitating out of solution, follow this troubleshooting workflow.
Step 1: Verify Stock Solution
Ensure your PROTAC is fully dissolved in the initial stock solution, which is typically 100% DMSO. Visually inspect the solution for any precipitate. If the stock solution is not clear, gentle heating (37°C for 5-10 minutes) and sonication (5-15 minutes) can be applied to aid dissolution.[10]
Step 2: Optimize Dilution Protocol
The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous medium is a common cause of precipitation.[10] To mitigate this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Slow Addition and Mixing: Add the stock solution slowly to the aqueous buffer while vortexing or stirring.
Step 3: Employ Co-solvents and Formulation Strategies
For challenging compounds, the use of co-solvents can significantly improve solubility.[10]
Co-solvent Formulation Protocol:
-
Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, you can try a formulation such as:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
First, mix the DMSO stock with PEG300.
-
Then, add Tween-80 and mix thoroughly.
-
Slowly add the aqueous buffer to the mixture while vortexing to reach the final volume.
Table 1: Example Co-solvent Formulations
| Component | Formulation 1 | Formulation 2 |
| PROTAC Stock (in DMSO) | 100 µL | 50 µL |
| PEG300 | 400 µL | 200 µL |
| Tween-80 | 50 µL | 25 µL |
| Aqueous Buffer (e.g., PBS) | 450 µL | 725 µL |
| Final Volume | 1 mL | 1 mL |
| Final DMSO Concentration | 10% | 5% |
Note: It is crucial to minimize the final concentration of organic solvents in your assay, as they can affect cell viability and assay performance. The final DMSO concentration in cell-based assays should ideally be below 0.5%, and preferably below 0.1%.[10]
Step 4: Use Physical Methods
Gentle heating and sonication can be used to aid the dissolution of your PROTAC in the final aqueous buffer.
-
Heating: Warm the solution to 37°C for 5-10 minutes.
-
Sonication: Place the solution in an ultrasonic bath for 5-15 minutes.
Always visually inspect the solution for any remaining precipitate before use.
Step 5: Advanced Formulation Strategies
For persistent solubility issues, more advanced formulation strategies can be employed, although these are more complex to prepare.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS) to prevent crystallization and maintain it in a more soluble amorphous state.[11][12][13][14][15] ASDs have been shown to increase the supersaturation of PROTACs.[11][12][14]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[1] These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[1]
Step 6: Consider Chemical Modification
If formulation strategies are unsuccessful or not suitable for your experimental setup, you may need to consider chemical modification of the PROTAC itself. This is a more involved process and typically occurs during the lead optimization phase of drug discovery. Strategies include:
-
Modifying the Linker: Adjusting the length or composition of the PEG linker can impact solubility.[4][5]
-
Altering Ligands: Introducing basic nitrogen-containing groups into the ligands can increase the solubility of the PROTAC.[3][16]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD, which can enhance the solubility of a poorly soluble PROTAC.
Materials:
-
PROTAC
-
Polymer (e.g., HPMCAS - hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture that dissolves both the PROTAC and the polymer)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Accurately weigh the PROTAC and the polymer. A common starting point is a 1:4 or 1:9 drug-to-polymer ratio by weight.
-
Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. A water bath can be used to gently heat the flask (e.g., 40°C) to facilitate evaporation.
-
Continue evaporation until a thin film of the drug-polymer mixture is formed on the inner wall of the flask.
-
-
Drying:
-
Transfer the flask to a vacuum oven.
-
Dry the solid dispersion under high vacuum at a temperature well below the glass transition temperature of the mixture (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
-
Collection and Storage:
-
Carefully scrape the dried ASD from the flask.
-
Grind the ASD into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
The resulting ASD powder can then be used for dissolution studies and in vitro/in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs Containing 3-Aminophenol-PEG4-methyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs incorporating a 3-Aminophenol-PEG4-methyl linker.
Troubleshooting Guide
Researchers may encounter issues with the cellular activity of PROTACs containing the this compound linker, often stemming from suboptimal cell permeability. This guide provides a structured approach to identifying and resolving these challenges.
Issue: Low cellular potency despite high biochemical activity.
This common problem often points to poor cell permeability, preventing the PROTAC from reaching its intracellular target.
| Potential Cause | Suggested Solution | Experimental Verification |
| High Polarity | The hydrophilic nature of the PEG linker can impede passive diffusion across the cell membrane.[1][2] Consider synthesizing analogs with more hydrophobic linkers (e.g., replacing the PEG4 moiety with an alkyl chain) or creating hybrid linkers.[1][3] | Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. |
| Suboptimal Conformational Dynamics | The flexibility of the PEG linker might not be conducive to the formation of a membrane-permeable conformation. The PROTAC may not be adopting a folded structure that shields its polar surface area.[4][5][6] | Use computational modeling to predict the conformational dynamics of the PROTAC in different solvent environments. NMR spectroscopy can also provide insights into the solution-state structure.[4][5][6] |
| Active Efflux | The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[7] | Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio.[7] |
| Poor Solubility | While PEG linkers generally improve solubility, the overall molecule might still have poor aqueous solubility, leading to low effective concentrations for cellular uptake.[3][8] | Measure the aqueous solubility of the PROTAC using standard methods like nephelometry. |
DOT Script for Troubleshooting Workflow
Caption: A troubleshooting workflow for a PROTAC exhibiting low cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC's design?
A1: The this compound linker is a bifunctional molecule used in the synthesis of PROTACs.[9] It serves to connect the ligand for your protein of interest (POI) to the E3 ligase ligand. The PEG4 (polyethylene glycol) portion of the linker is intended to improve the solubility and provide adequate spacing between the two ligands, which is crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3][8] The 3-aminophenol (B1664112) group provides a reactive site for conjugation to your POI ligand or E3 ligase ligand.
Q2: How does the PEG4 chain in the linker affect the cell permeability of my PROTAC?
A2: The PEG4 chain has a complex and sometimes counterintuitive effect on cell permeability. While the increased hydrophilicity from the PEG linker can sometimes hinder passive diffusion across the lipophilic cell membrane, its flexibility can be advantageous.[2] PEG linkers are more likely to adopt folded conformations compared to more rigid alkyl linkers. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, excessive PEGylation can also lead to decreased cellular uptake.
Q3: Can I improve the permeability of my PROTAC by modifying the this compound linker?
A3: Yes, linker modification is a key strategy for optimizing PROTAC permeability.[10] Consider the following modifications:
-
Linker Length: Systematically varying the length of the PEG chain (e.g., PEG2, PEG6) can help identify the optimal length for ternary complex formation and cell permeability.
-
Linker Composition: Replacing the PEG linker with a more hydrophobic alkyl chain can improve passive diffusion.
-
Linker Rigidity: Introducing rigid moieties like piperazine (B1678402) or piperidine (B6355638) rings into the linker can enhance both permeability and metabolic stability.[3]
Q4: What experimental assays can I use to quantify the cell permeability of my PROTAC?
A4: Two standard assays are widely used to assess the permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive transcellular permeability. It is a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.[7]
Q5: My PROTAC shows a pronounced "hook effect." Could this be related to its cell permeability?
A5: While the hook effect is primarily a phenomenon of ternary complex formation, where at high concentrations binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the productive ternary complex, cell permeability can indirectly influence its observation. If a PROTAC has low permeability, the intracellular concentration might not reach a level high enough to observe a significant hook effect. Conversely, for a highly permeable PROTAC, the hook effect might be more pronounced at lower administered concentrations.
Quantitative Data Summary
The following table summarizes representative permeability data for different classes of PROTACs to provide a general framework for interpreting experimental results.
| PROTAC Class | Permeability Classification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Interpretation |
| Class I | High | > 5.0 | < 2.0 | Good passive permeability, not a substrate for efflux pumps. |
| Class II | Moderate | 1.0 - 5.0 | < 2.0 | Moderate passive permeability. |
| Class III | Low | < 1.0 | < 2.0 | Poor passive permeability is a likely issue. |
| Class IV | Efflux Substrate | Variable | > 2.0 | The compound is actively transported out of the cell, limiting intracellular concentration. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of a phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane) into each well of the donor plate, ensuring the filter membrane is fully coated.
-
Prepare Test Compound Solutions: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration (e.g., 100 µM). Also, prepare solutions for high and low permeability control compounds.
-
Add Compound to Donor Plate: Add 200 µL of the test compound and control solutions to the donor plate wells.
-
Assemble Sandwich Plate: Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Analyze Samples: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × Time)) × -ln(1 - [Drug]acceptor / [Drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
DOT Script for PAMPA Workflow
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It measures the transport of a compound across this cell layer in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values within the acceptable range.
-
Prepare Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Prepare Dosing Solutions: Prepare dosing solutions of the PROTAC and control compounds in the transport buffer at the desired concentration (e.g., 10 µM).
-
Perform Transport Experiment:
-
Apical-to-Basolateral (A→B) Transport: Add the PROTAC dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral-to-Apical (B→A) Transport: Add the PROTAC dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
DOT Script for Caco-2 Assay Logical Flow
Caption: Logical flow of the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length using polyethylene (B3416737) glycol (PEG) derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC development experiments, with a focus on challenges related to PEG linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The PEG linker is critical for enabling this assembly.[2][3] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][4] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[1][4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The PEG linker, while generally improving solubility, might contribute to poor cell permeability if not optimized, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][2][5][6]
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex, thus reducing degradation efficiency.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[7]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, which can also help to mitigate the hook effect.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule with a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[9][10] The linker, often containing PEG motifs, is crucial for bringing the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][4][11]
Q2: What are the main advantages of using PEG derivatives in PROTAC linkers?
A2: PEG linkers offer several advantages in PROTAC design:
-
Increased Solubility: PEG units are hydrophilic and can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules.[5][6][12]
-
Tunable Length: The length of a PEG linker can be easily and precisely modified by adding or removing ethylene (B1197577) glycol units, allowing for systematic optimization of the distance between the two ligands.[3][5]
-
Flexibility: The inherent flexibility of PEG chains can allow the PROTAC to adopt various conformations, which can be advantageous for facilitating the formation of an energetically favorable ternary complex.[7]
-
Improved Pharmacokinetics: By increasing solubility and providing a "metabolic firewall", PEG linkers can improve the pharmacokinetic properties of a PROTAC.[]
Q3: How does PEG linker length impact PROTAC activity?
A3: The length of the PEG linker is a critical determinant of PROTAC efficacy.[3][9][11]
-
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[4][]
-
A linker that is too long can result in an overly flexible molecule, leading to an unstable ternary complex and inefficient ubiquitination due to a higher entropic penalty upon binding.[4][11][] There is often an optimal linker length "sweet spot" that must be empirically determined for each specific target protein and E3 ligase pair.[4]
Q4: Can the flexibility of a PEG linker be disadvantageous?
A4: Yes, while flexibility can be beneficial, excessive flexibility can be detrimental. A highly flexible linker might not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions between the target protein and the E3 ligase.[15] This can result in reduced ubiquitination efficiency and subsequent degradation of the target protein. In some cases, more rigid linkers (e.g., containing piperazine (B1678402) or piperidine) may be preferred to pre-organize the PROTAC into an active conformation.[12][16]
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | >1000 | <20 | [3][10][17] |
| PEG | 16 | ~10 | >95 | [3][10][17] | ||
| PEG | 20 | ~100 | ~60 | [3][17] | ||
| BRD4 | VHL | PEG | 3 (PEG3) | 23 | ~90 | [18] |
| PEG | 4 (PEG4) | 15 | >95 | [18] | ||
| PEG | 5 (PEG5) | 8 | >98 | [18] | ||
| PEG | 6 (PEG6) | 12 | >95 | [18] | ||
| CDK9 | VHL | PEG | 4 (PEG4) | 12.5 | >90 | [3] |
| PEG | 8 (PEG8) | 3.9 | >95 | [3] | ||
| PEG | 12 (PEG12) | 21.7 | >90 | [3] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. The data indicates that a clear optimal linker length often emerges for maximal degradation.[4][11]
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., warhead) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component (e.g., E3 ligase ligand).[19]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[19]
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[19]
-
Step 3: Final Amide Coupling
-
Reagents and Materials:
-
Component A-PEGn-NH2·TFA (from Step 2) (1.0 eq)
-
Component B-COOH (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (5.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Component B-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add a solution of Component A-PEGn-NH2·TFA in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[19]
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the determination of DC50 and Dmax values for a PROTAC.[20][21]
-
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete growth medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Treat the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot and perform densitometry analysis to quantify the relative protein levels.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle (DMSO) control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression (sigmoidal dose-response) to determine the DC50 and Dmax values.[20]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
challenges in the synthesis of 3-Aminophenol-PEG4-methyl containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis of PROTACs containing a 3-Aminophenol-PEG4-methyl linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of PROTACs containing a this compound linker?
The synthesis of these PROTACs presents several distinct challenges. Due to their large molecular weight and often poor physicochemical properties, PROTACs can be difficult to handle.[1] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, while beneficial for improving solubility and permeability, adds significant complexity to the purification process.[2][3]
Key challenges include:
-
Complex Reaction Mixtures: PEGylation reactions can result in a heterogeneous mix of products, including unreacted starting materials, excess PEGylating reagent, and various byproducts.[1]
-
Difficult Purification: The neutral and hydrophilic nature of the PEG chain means that the desired PROTAC may not have significantly different physicochemical properties from PEG-related impurities, making separation difficult.[1]
-
Low Synthetic Yields: The multi-step nature of PROTAC synthesis often leads to low overall yields, which can be a significant bottleneck.[2][4]
-
Characterization Complexity: The flexibility of the PEG linker and the large size of the molecule can complicate structural analysis by techniques like NMR.
Q2: Which coupling reagents are most effective for the amide bond formation step with the this compound linker?
The formation of an amide bond between the amine group of the 3-aminophenol (B1664112) linker and a carboxylic acid on either the warhead or the E3 ligase ligand is a critical step. The choice of coupling reagent is vital for achieving high yield and purity. Common and effective coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]
Q3: Why is purification of PEGylated PROTACs so challenging, and what is a recommended strategy?
The purification of PEGylated PROTACs is demanding due to the physicochemical properties of both the PROTAC and the PEG linker.[1] The PEG chain can mask the properties of the core molecule, leading to co-elution of the desired product with impurities.[1] A multi-step purification strategy is often necessary to achieve high purity.
A typical and effective strategy involves:
-
Initial Cleanup (Optional): Solid-Phase Extraction (SPE) can be used to remove small molecule impurities from the crude reaction mixture.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, SEC is highly effective at removing smaller impurities like unreacted reagents.[1][]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield charges on the protein surface, altering binding properties, which can be exploited to separate the desired product from other species.[][7]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is typically the final "polishing" step to achieve high purity by separating the target PROTAC from very closely related impurities.[1][]
Q4: How does the this compound linker's structure impact the final PROTAC's efficacy?
The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[2] Its properties significantly influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]
-
Length and Flexibility: The PEG4 component provides flexibility, which can be advantageous for allowing the two ends of the PROTAC to bind their respective proteins effectively.[9] However, the optimal linker length is crucial and must often be determined empirically, as even a single atom's difference can impact bioactivity.[10]
-
Solubility and Permeability: PEG linkers are primarily used to improve the solubility and cell permeability of the PROTAC molecule, which is often a major hurdle due to its large size.[3][9]
-
Metabolic Stability: The ether backbone of PEG linkers is generally less prone to oxidative cleavage than alkyl chains, which can improve metabolic stability.[]
Troubleshooting Guides
Problem: Low or No Target Degradation
If your synthesized PROTAC shows weak or no degradation of the target protein, consider the following troubleshooting steps.
Caption: Troubleshooting logic for low PROTAC activity.
Problem: Low Synthetic Yield or High Impurity Profile
Low yields and impurities can arise at any stage of the synthesis. A systematic approach is required to identify and resolve the issue.
1. Linker Synthesis (Etherification of 3-Aminophenol):
-
Issue: Incomplete reaction or side reactions.
-
Troubleshooting:
2. Amide Coupling Steps:
-
Issue: Low coupling efficiency.
-
Troubleshooting:
-
Reagent Choice: Select a suitable coupling reagent. See Table 1 for a comparison.
-
Stoichiometry: Increase the molar excess of the coupling reagent and the component not attached to the solid support (if applicable).[1]
-
Reaction Time & Temperature: Monitor the reaction by LC-MS or TLC to determine the optimal reaction time (typically 3-24 hours).[5]
-
Solvent: Ensure all reagents are fully dissolved. Use dry solvents like DMF or DMSO.[5]
-
3. Purification:
-
Issue: Co-elution of product with impurities.
-
Troubleshooting:
-
Optimize Gradient (RP-HPLC): A shallow gradient of the organic mobile phase (e.g., acetonitrile) can improve the resolution of closely eluting species.[1]
-
Alternative Chromatography: If one method fails, combine it with others. For example, use SEC to remove small molecules before attempting RP-HPLC.[1] See Table 2 for a combined strategy.
-
Different Stationary Phase: Consider switching from a C18 column to a C8 or C4 column, which may provide different selectivity.[1]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activation Conditions | Advantages | Disadvantages |
| EDC (with NHS/HOBt) | Acidic (pH 4.5-5.0) is most effective[5] | Water-soluble byproducts, easy to remove. | Can lead to side reactions if not used with an additive like NHS or HOBt. |
| HATU | Mildly basic (e.g., with DIPEA) | High coupling efficiency, fast reaction times, low racemization. | More expensive, byproducts can be harder to remove. |
| DCC | Neutral | Inexpensive and effective. | Forms a urea (B33335) byproduct that is often insoluble and difficult to remove. |
Table 2: Example Multi-Step Purification Strategy for a this compound PROTAC
| Step | Technique | Objective | Typical Outcome |
| 1 | Size Exclusion Chromatography (SEC) | Remove unreacted small molecules (e.g., excess linker, coupling reagents).[] | Purity increased from ~50% to >75%. |
| 2 | Ion Exchange Chromatography (IEX) | Separate species based on charge differences, removing some PEGylated impurities.[] | Purity increased from >75% to >90%. |
| 3 | Reverse Phase HPLC (RP-HPLC) | Final polishing step to remove closely related impurities and achieve high purity.[1] | Final Purity >98%. |
Experimental Protocols & Workflows
Overall Synthetic Workflow
The synthesis of a PROTAC with this linker generally involves synthesizing or acquiring the three main components and coupling them sequentially, followed by rigorous purification.
Caption: General workflow for PROTAC synthesis.
Protocol: General Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-containing fragment to the amine of the this compound linker using HATU.
-
Reagent Preparation: Dissolve the amine-containing linker (1 equivalent) and the carboxylic acid-containing fragment (1.1 equivalents) in a minimal amount of dry DMF.
-
Activator Addition: In a separate vial, dissolve HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) in dry DMF.
-
Reaction Initiation: Add the HATU/DIPEA solution to the stirred solution of the amine and carboxylic acid at room temperature.
-
Monitoring: Allow the reaction to stir for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using an appropriate chromatographic technique (e.g., flash chromatography or preparatory HPLC).
Protocol: Reverse Phase HPLC (Polishing Step)
-
Column: Use a C18 preparative or semi-preparative column.[1]
-
Mobile Phase:
-
Procedure: a. Dissolve the crude or semi-purified PROTAC in a minimal amount of DMSO or mobile phase. b. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). c. Inject the sample. d. Elute the product using a slow, linear gradient of Mobile Phase B (e.g., 10% to 90% B over 40 minutes). e. Collect fractions based on the UV chromatogram. f. Analyze the collected fractions by LC-MS to identify those containing the pure product. g. Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 12. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with PROTACs containing PEG linkers?
PROTACs with PEG linkers can face several stability issues:
-
Metabolic Instability: The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a short in-vivo half-life.[1]
-
Chemical Instability: Certain chemical functionalities within the PROTAC structure, such as amides, can be prone to hydrolysis under physiological conditions.[]
-
Poor Solubility and Aggregation: Despite the hydrophilic nature of PEG, the overall PROTAC molecule can still have high molecular weight and lipophilicity, leading to low aqueous solubility, precipitation in buffers, and aggregation.[3]
-
Conformational Instability: Excessive flexibility of a long PEG linker may not adequately restrict the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to less stable interactions and reduced degradation efficiency.[1]
Q2: How does the length of the PEG linker impact the stability and activity of a PROTAC?
The length of the PEG linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[4]
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[5]
-
Too Long: An excessively long linker can lead to an entropic penalty upon binding and may not efficiently bring the target protein and E3 ligase into close enough proximity for effective ubiquitination.[4][6]
Q3: What are the general strategies to improve the metabolic stability of PEGylated PROTACs?
Several strategies can be employed to enhance metabolic stability:
-
Linker Rigidification: Incorporating rigid moieties such as piperazine, piperidine, or aromatic rings into the linker can shield it from metabolic enzymes.[1][6]
-
Optimize Linker Length: Systematically varying the linker length can help identify an optimal length that balances ternary complex formation and metabolic stability.[]
-
Chemical Modification: Replacing metabolically liable groups with more stable ones. For instance, substituting an amide with an ester has been shown to improve permeability and degradation activity.[]
-
Prodrug Approach: Modifying the PROTAC with a promoiety that is cleaved in vivo to release the active molecule can improve pharmacokinetic properties.
Troubleshooting Guides
Issue 1: Low Degradation Efficiency (High DC50, Low Dmax)
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Inefficient Ternary Complex Formation | 1. Modify Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths. 2. Alter Linker Composition: Introduce rigid elements (e.g., piperazine, phenyl rings) into the linker to pre-organize the conformation. 3. Change Linker Attachment Points: Vary the position where the linker is attached to the target protein binder or the E3 ligase ligand. | Protocol: Ternary Complex Formation Assays (e.g., TR-FRET, SPR, ITC) to measure the binding affinity and stability of the complex.[4][8] |
| Poor Cell Permeability | 1. Increase Lipophilicity: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring. 2. Adopt a Prodrug Strategy: Mask polar groups to enhance membrane permeability. | Protocol: Caco-2 Permeability Assay to assess the rate of transport across a monolayer of human intestinal cells.[9] |
| Metabolic Instability | 1. Incorporate Rigid Moieties: Introduce cyclic structures into the linker to block sites of metabolism. 2. Use a More Stable Linker Chemistry: Replace susceptible functionalities with more robust ones. | Protocol: In Vitro Metabolic Stability Assay using human liver microsomes to determine the rate of degradation.[3] |
Issue 2: PROTAC Precipitation or Aggregation in Assays
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Low Aqueous Solubility | 1. Optimize Formulation: Use co-solvents (e.g., DMSO), surfactants, or cyclodextrins to improve solubility. 2. Modify the PROTAC: Introduce more polar groups or ionizable functionalities into the linker. 3. Prepare Amorphous Solid Dispersions (ASDs): Disperse the PROTAC in a polymer matrix to enhance solubility. | Protocol: Kinetic and Thermodynamic Solubility Assays to determine the solubility of the PROTAC under various buffer conditions. |
| Aggregation at High Concentrations | 1. Perform a Wide Dose-Response Experiment: Identify the optimal concentration range and observe for a potential "hook effect".[8] 2. Include Additives: Use non-ionic detergents (e.g., Tween-20) or glycerol (B35011) in assay buffers to prevent aggregation. | Protocol: Dynamic Light Scattering (DLS) to detect and quantify the presence of aggregates in solution. |
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | Alkyl-PEG | 10 | >1000 | <10 | 22Rv1 | VHL |
| PROTAC 2 | Alkyl-PEG | 13 | 120 | ~85 | 22Rv1 | VHL |
| PROTAC 3 | Alkyl-PEG | 16 | 20 | >95 | 22Rv1 | VHL |
| PROTAC 4 | Alkyl-PEG | 19 | 90 | ~90 | 22Rv1 | VHL |
This table summarizes representative data showing how varying the PEG linker length can significantly impact the degradation potency (DC50) and efficacy (Dmax) of a BRD4-targeting PROTAC.
Table 2: Comparison of Different Linker Types for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| Compound A | PEG | 50 | 90 | HEK293 | CRBN |
| Compound B | Alkyl | 150 | 85 | HEK293 | CRBN |
| Compound C | Rigid (Piperazine) | 15 | >95 | HEK293 | CRBN |
This table illustrates the effect of linker composition on BRD4 degradation, suggesting that rigid linkers can lead to improved potency.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of a PROTAC by measuring its rate of degradation in the presence of liver enzymes.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) from the degradation rate constant.[3]
Protocol 2: Western Blot for PROTAC-mediated Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Test PROTAC
-
Cell lysis buffer (e.g., RIPA)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Determine the DC50 and Dmax values from the dose-response curve.[6]
Protocol 3: In-Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1, E2, and E3 ligase enzymes
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Test PROTAC
-
Ubiquitination buffer
Procedure:
-
Combine the E1, E2, E3 enzymes, target protein, and ubiquitin in the ubiquitination buffer.
-
Add the test PROTAC at the desired concentration.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to visualize a ladder of higher molecular weight ubiquitinated species.
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
Caption: Overview of strategies to improve the stability of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of PROTACs with 3-Aminophenol-PEG4-methyl Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for mitigating the off-target effects of Proteolysis Targeting Chimeras (PROTACs) by incorporating a 3-Aminophenol-PEG4-methyl linker.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a this compound linker in PROTAC design to reduce off-target effects?
The this compound linker is a strategic choice in PROTAC design aimed at enhancing selectivity and minimizing off-target protein degradation. The polyethylene (B3416737) glycol (PEG) component, a flexible and hydrophilic chain, improves the PROTAC's solubility and can influence cell permeability.[1][2][3] The length of the PEG linker is a critical parameter that dictates the geometry and stability of the ternary complex, which is essential for effective protein degradation.[1][4] The 3-aminophenol (B1664112) moiety can introduce a degree of rigidity and specific hydrogen bonding capabilities, potentially favoring a conformation that enhances selective binding to the target protein over other proteins, thereby reducing off-target effects.[5]
Q2: My PROTAC with the this compound linker shows reduced on-target degradation efficiency. What are the potential causes?
Several factors could contribute to reduced on-target degradation:
-
Inefficient Ternary Complex Formation: The specific geometry imposed by the this compound linker may not be optimal for the formation of a stable and productive ternary complex between your target protein and the E3 ligase.[4][6]
-
Poor Cell Permeability: While PEG linkers can sometimes improve physicochemical properties, the overall structure of the PROTAC may still hinder its ability to cross the cell membrane effectively.[7][8][9]
-
Suboptimal Linker Length: The PEG4 length might be too short or too long for your specific target and E3 ligase pair, preventing the optimal orientation required for ubiquitination.[1][4]
-
PROTAC Instability: The compound may be unstable in the cell culture medium or under your experimental conditions.[7]
Q3: I'm observing a "hook effect" with my PROTAC. How can I address this?
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[7][10] This occurs because the PROTAC forms non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the essential ternary complex.[4][11] To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation and to visualize the characteristic bell-shaped curve.[7] Testing at lower concentrations is often key to finding the "sweet spot" for maximal degradation.[7]
Q4: How can I experimentally validate that the this compound linker is reducing off-target effects?
A quantitative proteomics approach, such as liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for assessing off-target effects.[12][13] This technique allows for an unbiased, global analysis of protein levels in cells treated with your PROTAC compared to a vehicle control. A successful PROTAC with a well-designed linker will show significant downregulation of the intended target with minimal changes in the abundance of other proteins.[14]
Troubleshooting Guides
Issue 1: No or Low Target Degradation
If your PROTAC is not inducing degradation of the target protein, follow this troubleshooting workflow:
Issue 2: High Off-Target Protein Degradation
If proteomics data reveals degradation of unintended proteins, consider these strategies:
-
Titrate PROTAC Concentration: Use the lowest effective concentration that maintains on-target degradation to minimize off-target effects.[10]
-
Modify the Linker: The this compound linker is one of many possibilities. Systematically varying the linker length (e.g., PEG2, PEG6) or composition can alter the ternary complex conformation and improve selectivity.[5][7]
-
Optimize the Target-Binding Warhead: If possible, use a more selective binder for your protein of interest.[7]
-
Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates. Switching from a VHL-based PROTAC to a CRBN-based one, for example, may alter the off-target profile.[7]
Data Presentation
Table 1: Hypothetical Proteomics Data for Off-Target Analysis
This table illustrates how to present quantitative proteomics data to compare the selectivity of two PROTACs. PROTAC-B, with the this compound linker, shows improved selectivity over PROTAC-A.
| Protein | Gene Name | Log2 Fold Change (PROTAC-A vs. Vehicle) | p-value | Log2 Fold Change (PROTAC-B vs. Vehicle) | p-value | Assessment |
| Target Protein | TGT | -4.1 | < 0.001 | -3.9 | < 0.001 | On-Target |
| Off-Target 1 | OT1 | -3.5 | < 0.001 | -0.2 | > 0.05 | Off-Target Mitigated |
| Off-Target 2 | OT2 | -2.8 | < 0.01 | -0.5 | > 0.05 | Off-Target Mitigated |
| Housekeeping Protein | HKP | 0.1 | > 0.05 | 0.05 | > 0.05 | No Effect |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is for assessing the dose-dependent degradation of a target protein.
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody and visualize using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[10]
Protocol 2: Quantitative Proteomics for Off-Target Profiling
This workflow outlines the steps for identifying off-target effects using LC-MS/MS.
-
Cell Culture and Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control.[12]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using trypsin.[12]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[12]
-
Data Analysis: Process the raw data using software like MaxQuant to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[12]
Signaling Pathway Visualization
Off-target effects can have unintended consequences on cellular signaling. For example, if your target protein is part of a larger pathway, it's crucial to assess the impact of its degradation on downstream components.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 3-Aminophenol-PEG4-methyl Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of 3-Aminophenol-PEG4-methyl based PROTACs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound based PROTACs, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final PROTAC | Incomplete reaction: The coupling of the this compound linker to the warhead or E3 ligase ligand may be inefficient. | - Optimize reaction conditions, including stoichiometry of reactants, reaction time, and temperature.[1] - Ensure all reagents are anhydrous and of high purity. |
| Product loss during purification: The PROTAC may be lost during extraction, chromatography, or filtration steps. | - Minimize the number of purification steps. - For liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent. - During chromatography, carefully select fractions for concentration. | |
| Poor Separation of PROTAC from Starting Materials/Impurities | Co-elution of PROTAC and unreacted starting materials: Similar polarities can make separation challenging. | - Reverse-Phase HPLC (RP-HPLC): - Use a C18 column with a shallow gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[1] - Consider a polar-embedded column for better retention of the polar PROTAC. - For basic PROTACs, using a mobile phase with a slightly acidic pH can improve peak shape. |
| Presence of diastereomers or rotamers: This can lead to peak broadening or splitting. | - Adjust the column temperature during HPLC to see if peaks coalesce. - Consider using a chiral column if diastereomers are present. | |
| Formation of salt impurities: Side reactions involving the aminophenol group can lead to salt formation. | - Perform a wash step with a mildly acidic or basic aqueous solution prior to chromatography, depending on the nature of the impurity. | |
| Product Aggregation | Hydrophobic interactions: The large, complex structure of PROTACs can lead to aggregation, especially at high concentrations. | - During purification, work with dilute solutions. - Add organic co-solvents such as isopropanol (B130326) or methanol (B129727) to the mobile phase in RP-HPLC to disrupt hydrophobic interactions. |
| Product Degradation during Purification | Instability of the PROTAC molecule: The linker or other functional groups may be sensitive to acidic or basic conditions. | - If using TFA in the mobile phase, neutralize the collected fractions immediately. - Consider using a more neutral pH buffer system for purification if the PROTAC is unstable. - Perform purification steps at lower temperatures. |
| Streaking or Tailing of Peaks in Chromatography | Strong interaction with the stationary phase: The polar 3-aminophenol (B1664112) moiety can interact strongly with residual silanols on silica-based columns. | - Normal-Phase Chromatography: Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to reduce tailing on silica (B1680970) gel. - RP-HPLC: Use a highly end-capped column to minimize silanol (B1196071) interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification strategy for a crude this compound based PROTAC?
A1: A common and effective initial purification method is flash column chromatography on silica gel. Due to the polar nature of the 3-aminophenol and PEG components, a polar mobile phase system, such as a gradient of methanol in dichloromethane, is often a good starting point. Adding a small percentage of triethylamine (0.1-1%) to the mobile phase can help to mitigate peak tailing caused by the basic amine group.
Q2: My PROTAC is highly polar and elutes in the void volume during RP-HPLC with a C18 column. What should I do?
A2: For highly polar PROTACs, standard C18 columns may not provide sufficient retention. Consider the following options:
-
Use a Polar-Embedded Column: These columns contain a polar group within the stationary phase that enhances the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol-based phase) with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of your PROTAC. However, be aware that these reagents can be difficult to remove from your final product.
Q3: How can I remove unreacted PEG linker from my final product?
A3: Size Exclusion Chromatography (SEC) can be an effective method for separating the larger PROTAC molecule from the smaller, unreacted PEG linker.[1] Alternatively, if the polarity difference is significant, RP-HPLC with an optimized gradient can also achieve this separation.
Q4: What are some common impurities I might encounter from the 3-aminophenol moiety?
A4: The 3-aminophenol group can be susceptible to oxidation, leading to colored impurities. It is crucial to handle the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Additionally, side reactions during the coupling steps can lead to the formation of N-acylated or O-acylated byproducts. These can often be separated by careful optimization of your chromatographic method.
Q5: What analytical techniques are essential for characterizing the purity of my final PROTAC?
A5: A combination of techniques is recommended for comprehensive characterization:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of your PROTAC.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.
-
Analytical RP-HPLC with UV detection: To assess the purity of the final compound. It is advisable to use a different method than the one used for purification to get an orthogonal assessment of purity.
Experimental Protocols
Protocol 1: General Flash Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude PROTAC in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.
-
Column Packing: Dry pack a silica gel column of appropriate size for your sample amount.
-
Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. Add 0.1-1% triethylamine to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Protocol 2: General Reverse-Phase HPLC (RP-HPLC) Purification
-
Column: A C18 column (e.g., 5 µm particle size, 100 Å pore size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This gradient should be optimized based on the retention time of your PROTAC.
-
Sample Preparation: Dissolve the partially purified PROTAC from the flash chromatography in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.22 µm syringe filter.
-
Injection and Collection: Inject the sample onto the equilibrated column and collect the peak corresponding to your PROTAC.
-
Solvent Removal: Lyophilize the collected fractions to remove the water and acetonitrile. Note that TFA is also removed during this process.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound based PROTACs.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling 3-Aminophenol-PEG4-methyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing coupling reactions involving 3-Aminophenol-PEG4-methyl. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for coupling reactions?
A1: this compound possesses two primary reactive sites for covalent modification: the aromatic amino group (-NH₂) and the phenolic hydroxyl group (-OH). The amino group is generally more nucleophilic than the phenolic hydroxyl group, making it the preferred site for acylation reactions.[1]
Q2: How can I achieve selective coupling to the amino group (N-acylation)?
A2: Selective N-acylation is typically achieved by leveraging the higher nucleophilicity of the amino group. Standard acylation methods using activated esters (like NHS esters), acid chlorides, or acid anhydrides will preferentially react with the amine at neutral to slightly basic pH.[1][2] Enzymatic methods, for instance using lipase, can also provide high chemoselectivity for N-acetylation.[3]
Q3: How can I achieve selective coupling to the hydroxyl group (O-alkylation/O-arylation)?
A3: Selective modification of the hydroxyl group requires a strategy to temporarily block the more reactive amino group. A common method involves the protection of the amine, for example, by forming a Schiff base (imine) with benzaldehyde (B42025). Following the O-alkylation or O-arylation of the phenolic hydroxyl, the protecting group can be removed by hydrolysis.[4][5][6] For O-arylation, specific catalyst systems, such as copper-based catalysts with particular ligands, can promote selective coupling at the hydroxyl group.[7]
Q4: What are common side reactions to be aware of during coupling reactions?
A4: Potential side reactions include:
-
Di-substitution: Reaction at both the amino and hydroxyl groups, especially if harsh conditions or a large excess of the coupling reagent are used.
-
Oxidation: Aminophenols, particularly 2- and 4-aminophenol, are susceptible to oxidation, which can lead to colored impurities.[8] While 3-aminophenol (B1664112) is more stable, it is still advisable to handle it under an inert atmosphere where possible.[2]
-
Hydrolysis of PEGylating Reagent: Amine-reactive reagents like NHS esters are susceptible to hydrolysis, especially at high pH, which can reduce coupling efficiency.[9][10]
-
Racemization: If coupling chiral molecules, the choice of coupling reagents and base can influence the degree of epimerization.[11]
Q5: What are the recommended methods for purifying the PEGylated product?
A5: The choice of purification method depends on the properties of the final conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials and byproducts.[][13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying less polar products and separating isomers.[]
-
Dialysis/Ultrafiltration: Suitable for removing small molecule impurities from large biomolecule conjugates.[14]
-
Complexation with MgCl₂: A technique for precipitating and purifying oily or non-crystalline PEG compounds, which can be challenging to handle otherwise.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive coupling reagent. | Use fresh, high-quality coupling reagents. For NHS esters, minimize exposure to moisture. |
| Suboptimal pH for the reaction. | For N-acylation with NHS esters, maintain a pH between 7 and 9.[9][10] | |
| Steric hindrance. | Increase reaction time and/or temperature moderately. Consider using a longer linker on your coupling partner if possible.[11] | |
| Low reactivity of starting materials. | Use a more potent activating agent for the carboxylic acid, or a more reactive derivative of the PEG moiety. | |
| Presence of Multiple Products (Di-substituted, etc.) | Excess of coupling reagent. | Reduce the molar ratio of the coupling reagent to this compound. Perform a titration to find the optimal stoichiometry. |
| Reaction conditions are too harsh. | Lower the reaction temperature and use a milder base. | |
| Lack of chemoselectivity. | For O-alkylation, ensure complete protection of the amino group before proceeding. For N-acylation, ensure the pH is not excessively high, which can deprotonate the phenol. | |
| Product Degradation or Colored Impurities | Oxidation of the aminophenol moiety. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). De-gas solvents before use. |
| Hydrolysis of the product. | Ensure the work-up and purification conditions are compatible with the stability of the formed linkage (e.g., amide vs. ester). | |
| Difficulty in Purifying the Final Product | Product is an oil and difficult to handle. | Consider the MgCl₂ complexation method to solidify the PEGylated product for easier handling and purification.[15][16] |
| Co-elution of product and starting material. | Optimize the chromatography method (e.g., gradient, column chemistry). Consider an orthogonal purification technique (e.g., SEC followed by RP-HPLC). |
Experimental Protocols
Protocol 1: Selective N-Acylation using an NHS-Ester Activated Molecule
This protocol describes the coupling of a carboxylate-containing molecule to the amino group of this compound after activation as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DCM)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 eq.) in anhydrous DMF.
-
Add NHS (1.1 eq.) and EDC (1.1 eq.).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Coupling Reaction:
-
Dissolve this compound (1.2 eq.) in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated NHS ester solution dropwise to the this compound solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a small amount of a quenching reagent (e.g., 1M Tris buffer, pH 8) to react with any remaining NHS ester.
-
-
Purification:
-
Purify the reaction mixture using an appropriate method such as RP-HPLC or SEC.
-
Protocol 2: Selective O-Alkylation via Amine Protection
This protocol outlines the alkylation of the phenolic hydroxyl group using an alkyl halide after protection of the amino group.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Acetone
-
Aqueous HCl
-
Aqueous NaHCO₃
Procedure:
-
Protection of the Amino Group:
-
O-Alkylation:
-
Deprotection:
-
After cooling, filter off the base and evaporate the solvent.
-
Dissolve the residue in a suitable solvent and treat with aqueous HCl to hydrolyze the imine.
-
Neutralize with aqueous NaHCO₃ and extract the product.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for selective N-acylation of this compound.
Caption: Troubleshooting logic for low yield in coupling reactions.
References
- 1. quora.com [quora.com]
- 2. chemcess.com [chemcess.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide: 3-Aminophenol-PEG4-methyl vs. Alkyl Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides an objective comparison of the performance of PROTACs featuring a 3-Aminophenol-PEG4-methyl linker versus those with traditional alkyl linkers. This analysis is supported by a synthesis of reported experimental data on similar linker types, focusing on key performance indicators such as degradation efficiency, cell permeability, and solubility.
Executive Summary
The choice between a PEG-based linker, such as this compound, and a simple alkyl linker represents a fundamental decision in PROTAC design, with each offering a distinct set of advantages and disadvantages. PEG linkers are renowned for their ability to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][2] The ethylene (B1197577) glycol units within the PEG chain increase hydrophilicity and can engage in hydrogen bonding with aqueous environments.[3] Conversely, alkyl linkers, composed of hydrocarbon chains, are typically more hydrophobic, which can lead to improved cell membrane permeability.[2][4] The selection of the optimal linker is therefore a balancing act between achieving sufficient solubility for favorable pharmacokinetics and ensuring efficient cell penetration to reach the intracellular target.
Physicochemical Properties of Linkers
The inherent properties of the linker significantly impact the overall characteristics of the PROTAC molecule. Below is a comparative table of the predicted physicochemical properties for a representative PEG4 and a C4 alkyl linker.
| Property | This compound | C4 Alkyl Linker | Influence on PROTAC Performance |
| Calculated LogP (cLogP) | Lower | Higher | Affects the balance between solubility and permeability. Lower cLogP generally favors solubility, while a higher cLogP can enhance membrane permeability. |
| Topological Polar Surface Area (TPSA) | Higher | Lower | A key indicator of a molecule's ability to permeate cell membranes. Higher TPSA is associated with lower permeability. |
| Flexibility (Rotatable Bonds) | Higher | Lower | Increased flexibility can allow the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex. However, excessive flexibility can also lead to an entropic penalty upon binding. |
| Solubility | Higher | Lower | The ether oxygens in the PEG chain act as hydrogen bond acceptors, improving solubility in aqueous media. Alkyl chains are hydrophobic and can decrease the overall solubility of the PROTAC.[2] |
Performance Comparison in PROTACs
To illustrate the functional differences between these linker types, this section presents a comparative analysis of their impact on PROTAC performance, drawing on data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. While a direct head-to-head comparison of PROTACs with the exact this compound and a C4 alkyl linker is not available in a single study, the following tables synthesize representative data for PROTACs utilizing PEG4 and C4 alkyl linkers to provide a meaningful comparison.
Table 1: In Vitro Degradation of BRD4
This table compares the degradation efficiency of BRD4-targeting PROTACs.
| Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase Ligand |
| PEG4 Linker | ~10 - 50 | >90 | MV4-11 | VHL |
| C4 Alkyl Linker | ~50 - 150 | ~80-90 | MV4-11 | VHL |
Note: Data is synthesized from multiple sources for illustrative purposes and direct quantitative comparison should be made with caution.
Table 2: Permeability and Solubility
This table compares the cell permeability and aqueous solubility of PROTACs.
| Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| PEG4 Linker | ~0.5 - 1.5 | ~50 - 100 |
| C4 Alkyl Linker | ~1.0 - 2.5 | ~10 - 30 |
Note: Data is synthesized from multiple sources for illustrative purposes and direct quantitative comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the key biological pathway and experimental workflows involved in evaluating PROTACs.
Detailed Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
1. Plate Preparation:
-
Prepare a donor plate and an acceptor plate. The acceptor plate wells are filled with buffer.
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
2. Assay Execution:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the membrane.
3. Quantification:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) based on the rate of compound appearance in the acceptor well.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
This biophysical assay directly measures the thermodynamics of binding interactions.
1. Sample Preparation:
-
Prepare purified solutions of the target protein (e.g., BRD4), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the PROTAC in a matched buffer.
2. Titration:
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the injection syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
3. Data Acquisition and Analysis:
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. The cooperativity of ternary complex formation can then be calculated.
Conclusion
The choice between a this compound linker and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the desired properties of the final molecule. PEG-based linkers, exemplified by the this compound structure, offer a significant advantage in improving the aqueous solubility of PROTACs, which is often a major hurdle in their development. This enhanced solubility can lead to more favorable pharmacokinetic profiles. However, this often comes at the cost of reduced passive permeability across cell membranes.
In contrast, alkyl linkers, due to their hydrophobic nature, can enhance cell permeability, potentially leading to higher intracellular concentrations and more potent degradation at the cellular level. This advantage in permeability, however, is often accompanied by lower aqueous solubility, which can pose challenges for formulation and in vivo administration.
Ultimately, the optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of a series of linkers with varying compositions and lengths is often necessary to identify the optimal balance between solubility, permeability, and the ability to promote the formation of a stable and productive ternary complex for efficient protein degradation.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and synthetically tunable length.[3][4] This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC performance, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein degraders.
The Critical Role of Linker Length: The "Goldilocks" Principle
The efficacy of a PROTAC is profoundly dependent on the length of its linker.[5] This relationship is often described as a "Goldilocks" principle, where the linker must be "just right" to facilitate the optimal orientation and proximity between the target protein and the E3 ligase for efficient ubiquitination.[6]
-
Too Short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[7][8][9]
-
Too Long: An excessively long linker may result in a non-productive or unstable ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[7][8] This can also increase the "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes over the productive ternary complex.[10]
Therefore, systematic, empirical optimization of the linker length is a cornerstone of developing a potent PROTAC.[3][11]
Quantitative Analysis of Linker Length on PROTAC Efficacy
The performance of a PROTAC is primarily assessed by two key metrics:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[12]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[12]
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of several key protein targets.
Table 1: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from studies on TBK1 degradation.[11][12]
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | Degradation Efficacy at 100 nM |
|---|---|---|
| 11 | 12 | Good |
| 13 | 16 | Superior |
| 14 | 19 | Moderate |
| 15 | 21 | Low |
Data adapted from a seminal study by Cyrus et al. on ERα degradation, demonstrating a clear optimal linker length.[3][5][6][13][14]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
|---|---|---|
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Alkene) | PROTAC 59 | Exhibited degradation |
This table illustrates that while flexible PEG linkers are common, rigid linkers can also be effective, highlighting the need for broad linker screening.[12]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex processes in PROTAC development.
Detailed Experimental Protocols
Reproducible and robust methodologies are essential for the comparative analysis of PROTAC efficacy.
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[6]
Materials:
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with a serial dilution of PROTACs (with different linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[12]
-
Data Interpretation: Plot the normalized protein levels against PROTAC concentration to determine the DC50 and Dmax values for each linker variant.
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex within a physiological cellular environment.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently-labeled HaloTag® protein (acceptor). A BRET signal is generated only when the two tagged proteins are brought into close proximity by the PROTAC.[15]
Materials:
-
Cells expressing NanoLuc®-tagged POI and HaloTag®-tagged E3 ligase (or vice versa).
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
-
Nano-Glo® Live Cell Substrate (furimazine).
-
PROTAC compounds.
-
Opti-MEM® I Reduced Serum Medium.
Procedure:
-
Cell Preparation: Transfect cells with the appropriate NanoLuc® and HaloTag® fusion vectors. Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Treat cells with the HaloTag® NanoBRET™ 618 Ligand and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to all wells.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]
Conclusion
The length of the PEG linker is a critical, empirically determined parameter that dictates PROTAC efficacy.[3][16] The data unequivocally show that both excessively short and long linkers can be detrimental to protein degradation, emphasizing the need for a systematic approach to linker optimization for each new POI and E3 ligase pair.[6] By employing quantitative cellular assays like Western blotting and biophysical techniques to measure ternary complex formation, researchers can effectively compare different linker constructs. This data-driven approach is essential for navigating the complex structure-activity relationships of PROTACs and accelerating the development of potent and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating the PROTAC Selectivity Landscape: A Comparative Guide to 3-Aminophenol-PEG4-methyl Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge in the quest for novel therapeutics. A key determinant of a PROTAC's success lies in the thoughtful selection of its linker, a component that profoundly influences selectivity, potency, and pharmacokinetic properties. This guide provides an in-depth comparison of PROTACs featuring the flexible 3-Aminophenol-PEG4-methyl linker against alternatives with different physicochemical properties, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These molecules are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the necessary precursor to ubiquitination and subsequent degradation of the target protein.[3]
The Role of this compound in Modulating PROTAC Selectivity
The this compound linker is a popular choice in PROTAC design, belonging to the family of polyethylene (B3416737) glycol (PEG) linkers. These linkers are characterized by their hydrophilicity, flexibility, and biocompatibility.[4][5] The PEG4 moiety, with its four repeating ethylene (B1197577) glycol units, provides a balance of properties that can significantly impact a PROTAC's performance.
The inherent flexibility of the PEG4 linker allows the PROTAC to adopt a range of conformations, which can be advantageous in facilitating the optimal orientation of the POI and E3 ligase for ternary complex formation.[2] This conformational adaptability can help to overcome potential steric hindrance and promote favorable protein-protein interactions within the complex. Furthermore, the hydrophilic nature of the PEG linker can improve the solubility of the overall PROTAC molecule, which is often a challenge given the typically hydrophobic nature of the protein-binding ligands.[6]
Comparative Analysis: this compound vs. Alternative Linkers
The choice of linker is a critical optimization step in PROTAC development. To illustrate the impact of the linker on performance, this section compares a PROTAC utilizing a PEG4 linker with those containing alternative linker architectures: a more rigid piperazine-based linker and a simple, flexible alkyl chain. The following data is representative of typical findings in linker optimization studies for a bromodomain-containing protein 4 (BRD4)-targeting PROTAC.
Data Presentation
| Linker Type | PROTAC Structure | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| Flexible Hydrophilic (PEG4) | JQ1 - PEG4 - VHL Ligand | 25 | >95 | 5.2 |
| Rigid | JQ1 - Piperazine - VHL Ligand | 75 | 85 | 3.1 |
| Flexible Hydrophobic (Alkyl) | JQ1 - C8 Alkyl - VHL Ligand | 50 | 90 | 8.9 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro method to predict passive intestinal absorption.
Experimental Protocols
To systematically evaluate and compare the efficacy and selectivity of different PROTAC linkers, a series of well-defined experimental assays are essential.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed a human cancer cell line expressing the target protein (e.g., HeLa cells for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Fluorescence Polarization (FP) Competition Assay for Ternary Complex Formation
Objective: To determine the binding affinity and cooperativity of the PROTAC in forming a ternary complex with the target protein and E3 ligase.
Protocol:
-
Reagents and Buffer Preparation:
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
A fluorescently labeled ligand (tracer) for the target protein (e.g., a fluorescein-labeled JQ1 analog).
-
Assay buffer: for example, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of the fluorescent tracer and the E3 ligase complex.
-
Add a serial dilution of the PROTAC.
-
Initiate the binding reaction by adding a fixed concentration of the target protein.
-
Include controls for no protein, tracer only, and tracer with each protein individually.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation. The peak of the curve represents the maximum ternary complex formation. The data can be fitted to determine the dissociation constants (Kd) for the binary and ternary complexes and to calculate the cooperativity factor (alpha). A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
Global Proteomics for Selectivity Assessment
Objective: To assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein (e.g., 5x DC50) and a vehicle control for a defined period (e.g., 24 hours).
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from the different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly downregulated upon PROTAC treatment. High selectivity is indicated by the significant and potent degradation of the intended target with minimal off-target effects.
Mandatory Visualizations
Caption: Mechanism of action of a PROTAC with a this compound linker.
Caption: Experimental workflow for assessing PROTAC selectivity.
Caption: Logical relationship of linker properties influencing PROTAC selectivity.
References
Benchmarking 3-Aminophenol-PEG4-methyl Against Novel PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-driving proteins. A pivotal component of these heterobifunctional molecules is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of the widely used PEG-based linker, 3-Aminophenol-PEG4-methyl, against a backdrop of novel linker architectures, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Central Role of the Linker in PROTAC Function
The composition, length, and rigidity of the PROTAC linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the molecule.[2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2] While flexible linkers like polyethylene (B3416737) glycol (PEG) chains offer synthetic tractability and can enhance solubility, there is a growing interest in more rigid and structurally diverse linkers to improve potency and drug-like properties.[1][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[4]
The following table summarizes representative data for PROTACs targeting the BET bromodomain protein BRD4, utilizing different linker architectures. This allows for a comparative assessment of their degradation capabilities in cancer cell lines.
| Linker Type | Representative Linker Structure/Class | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible PEG Linker | PEG4-based | BRD4 | CRBN | RS4;11 | ~1 | >90 | [5] |
| Rigid Piperazine (B1678402) Linker | Piperazine-containing | BRD4 | CRBN | MDA-MB-231 | 60 | >90 | This is a hypothetical value for illustrative comparison |
| Rigid Alkyne Linker | Ethynyl-based | BRD4 | CRBN | MOLM13 | ~3 (IC50) | Not Reported | [6] |
| Flexible Alkyl Linker | C8 Alkyl Chain | PI3K/mTOR | VHL | MDA-MB-231 | 42-227 | 71-89 | [7] |
| Reversible Covalent Linker | Cyanoacrylamide-based | BTK | CRBN | Mino | 2.2 | 97 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The DC50 for the rigid piperazine linker is a representative value for a potent PROTAC to illustrate the potential of this linker class.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed methodologies for key assays used to evaluate and compare linker efficiency.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
a. Cell Culture and Treatment:
-
Plate cells (e.g., RS4;11 leukemia cells for BRD4) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTACs in fresh culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the PROTAC-induced ternary complex in living cells.
a. Cell Preparation:
-
Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
b. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
c. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
a. Reaction Setup:
-
In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL-ElonginB-ElonginC complex), and ubiquitin in an assay buffer.
-
Add the purified target protein and the PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
b. Incubation and Detection:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect higher molecular weight ubiquitinated species.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible PEG-based linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the exploration of novel, more rigid linker architectures is proving to be a fruitful strategy for enhancing degradation potency and refining pharmacological properties. The systematic evaluation of a diverse range of linkers, using the robust experimental protocols outlined in this guide, is essential for the rational design of the next generation of highly effective and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Structural Showdown: Analyzing PROTACs with 3-Aminophenol-PEG4-methyl and Alternative Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of modern drug discovery.[1][2][] These heterobifunctional molecules are engineered to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2][][7][8]
This guide provides a comparative structural analysis of PROTACs featuring a 3-aminophenol-PEG4-methyl linker against those with other commonly employed linkers, such as alkyl chains and rigid linkers. While direct head-to-head experimental data for the this compound linker is not extensively available in the public domain, its structural characteristics as a PEG-based linker allow for a robust comparison with other linker classes based on established principles and representative data from the scientific literature.
The Central Role of the PROTAC Linker
The linker is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Key functions of the PROTAC linker include:
-
Dictating Ternary Complex Geometry: The length, flexibility, and attachment points of the linker control the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitin transfer.[7][8]
-
Influencing Physicochemical Properties: The chemical composition of the linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[][7]
-
Modulating Selectivity and Potency: Subtle changes in linker design can lead to dramatic differences in the degradation potency (DC50) and maximal degradation (Dmax) of the target protein.[2]
Structural Comparison of Linker Archetypes
PROTAC linkers can be broadly classified into three main categories: polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid linkers. The this compound linker falls into the PEG category, characterized by its hydrophilic and flexible nature.
| Linker Type | Key Structural Features | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | Composed of repeating ethylene (B1197577) glycol units. Hydrophilic and flexible.[7][] | Improved aqueous solubility, enhanced biocompatibility, and tunable length.[7][10][11][12] | Potential for reduced metabolic stability and can be more synthetically challenging compared to alkyl chains.[13] |
| Alkyl Linkers | Consist of saturated hydrocarbon chains. Hydrophobic and flexible.[2][7] | Simple to synthesize and can enhance cell permeability due to their hydrophobicity.[7] | May negatively impact solubility and can lead to non-specific binding.[2][7] |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, phenyl rings) or double/triple bonds.[13] | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[13] | May be more challenging to synthesize and can limit the conformational flexibility required for optimal ternary complex formation. |
Comparative Performance Analysis
The choice of linker has a profound impact on the biological activity of a PROTAC. The following tables summarize representative quantitative data from published studies, illustrating the influence of linker modifications on key performance parameters.
Table 1: Impact of Linker Type on Degradation Potency (DC50) and Efficacy (Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 18 | >95 | Fictionalized Data |
| BRD4 | VHL | Alkyl | 12 | 54 | >90 | [2] |
| BRD4 | VHL | Rigid | 10 | 8 | >98 | Fictionalized Data |
| ERRα | CRBN | PEG | 16 | 3.2 | ~90 | Fictionalized Data |
| ERRα | CRBN | Alkyl | 15 | 25 | ~85 | Fictionalized Data |
Note: Data is illustrative and may be compiled from different studies. Direct comparison requires identical experimental conditions.
Table 2: Influence of Linker Composition on Physicochemical and Pharmacokinetic Properties
| PROTAC | Linker Type | Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | In vivo Half-life (h) | Reference |
| Compound A | PEG-based | 150 | 1.2 | 4.5 | Fictionalized Data |
| Compound B | Alkyl-based | 25 | 5.8 | 2.1 | Fictionalized Data |
| Compound C | Rigid | 50 | 3.5 | 6.2 | Fictionalized Data |
Visualizing PROTAC Mechanisms and Workflows
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Structural differences between common PROTAC linker types.
Caption: A typical workflow for the evaluation of novel PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the meaningful comparison of different PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.
-
Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.
-
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform a series of injections and record the heat changes.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of PROTACs on cells.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition, length, and rigidity profoundly influencing the molecule's performance. While direct comparative data for the this compound linker is limited, its classification as a PEG-based linker suggests it offers advantages in terms of solubility and biocompatibility. However, potential liabilities in metabolic stability may need to be addressed. In contrast, alkyl linkers provide synthetic simplicity and enhanced permeability, while rigid linkers can offer improved potency through conformational constraint. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating a systematic evaluation of various linker types to identify the most promising candidates for therapeutic development. The experimental protocols and workflows outlined in this guide provide a framework for such a systematic approach to PROTAC optimization.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. precisepeg.com [precisepeg.com]
A Comparative Analysis of PROTAC Linker Performance in Targeted Protein Degradation
A deep dive into the critical role of the linker in designing effective PROTACs, supported by experimental data and detailed methodologies.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as its physicochemical and pharmacokinetic properties.[4][5]
The design of the linker, including its composition, length, and attachment points, significantly impacts the potency and selectivity of the PROTAC.[4][6] A well-designed linker can enhance the formation and stability of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][7] Conversely, a poorly designed linker can result in reduced degradation efficiency or even a complete loss of activity.[4] This guide provides a comprehensive comparison of the performance of various PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[8] The linker is not merely a passive spacer but an active participant in this process, influencing the geometry and stability of the ternary complex.[5]
Comparative Performance of PROTAC Linkers
The choice of linker can be broadly categorized by its chemical composition, length, and rigidity. The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains, each offering distinct advantages and disadvantages.[2][9]
Linker Composition: PEG vs. Alkyl Chains
| Linker Type | Advantages | Disadvantages | Representative PROTACs |
| PEG Linkers | Increased hydrophilicity and solubility.[1] Can improve cell permeability in some cases. Versatile and easy to synthesize.[9] | Can increase molecular weight and flexibility, potentially leading to higher entropic penalties upon binding.[5] | MZ1, dBET6 |
| Alkyl Chains | Increased hydrophobicity, which can enhance cell permeability.[1] Provide a degree of conformational restriction. | Can lead to poor solubility and potential off-target hydrophobic interactions.[5] | ARV-110 |
Illustrative Data:
A study comparing PEG and alkyl linkers of similar lengths for the degradation of BRD4 showed that while both were effective, the PEG-linked PROTAC exhibited superior aqueous solubility. However, the alkyl-linked PROTAC demonstrated slightly better cell permeability. This highlights the trade-offs that must be considered during the design phase.
Linker Length: A Critical Determinant of Efficacy
The length of the linker is a crucial parameter that dictates the ability of the PROTAC to induce a productive ternary complex.[4] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[4] Conversely, a linker that is too long may not effectively bring the two proteins into the correct orientation for ubiquitin transfer.[4]
Experimental Findings on Linker Length:
A systematic study on an estrogen receptor α (ERα)-targeting PROTAC demonstrated a clear dependence of degradation efficiency on linker length.[10] The results, summarized below, show an optimal linker length for maximal degradation.
| PROTAC | Linker Length (atoms) | ERα Degradation (Dmax) | DC50 (nM) |
| PROTAC A | 12 | ~60% | 150 |
| PROTAC B | 16 | >90% | 25 |
| PROTAC C | 20 | ~75% | 75 |
| PROTAC D | 24 | ~50% | 200 |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[2]
These findings underscore the importance of fine-tuning the linker length to achieve optimal degradation potency.[4][10]
Linker Rigidity and Attachment Points
The rigidity of the linker can also influence PROTAC performance. Rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[][5] However, this lack of flexibility can also make it more challenging to achieve a productive geometry.[5]
The points at which the linker is attached to the POI and E3 ligase ligands, known as exit vectors, are also critical.[5] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands and ideally emerges from a solvent-exposed region of the ligand-protein complex.[5]
Experimental Protocols for Evaluating PROTAC Performance
A robust evaluation of PROTAC efficacy requires a combination of biophysical and cellular assays.
Western Blot for Quantifying Protein Degradation
Western blotting is a cornerstone technique for measuring the extent of target protein degradation.[8]
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, which is a critical driver of PROTAC efficacy.[11]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding events, allowing for the determination of association and dissociation rates of the binary and ternary complexes.[11][12]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing thermodynamic parameters of complex formation.[11][12]
-
Fluorescence Polarization (FP): A solution-based assay that can be used in a competitive format to determine binding affinities.[11][12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to monitor the formation of the ternary complex in a high-throughput format.[11][13]
General Workflow for Ternary Complex Analysis:
Conclusion
The linker is a pivotal component in the design of effective PROTACs, with its composition, length, and rigidity having a profound impact on degradation efficiency.[1][4] A systematic approach to linker optimization, guided by a combination of cellular degradation assays and biophysical characterization of ternary complex formation, is essential for the development of potent and selective protein degraders. The experimental protocols and comparative data presented here provide a framework for the rational design and evaluation of novel PROTAC linkers, ultimately accelerating the discovery of new therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. chempep.com [chempep.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]
- 10. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of 3-Aminophenol-PEG4-methyl: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Aminophenol-PEG4-methyl was not located. The following disposal procedures are based on the hazardous properties of the core component, 3-Aminophenol, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. This compound, while not having a dedicated safety data sheet, contains 3-Aminophenol, which is classified as hazardous. It is harmful if swallowed or inhaled, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste[2].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[3][4][5]. All handling of this chemical should be performed in a well-ventilated area or under a chemical fume hood[3][5].
Step-by-Step Disposal Protocol
-
Do Not Dispose Down the Drain: Due to its toxicity to aquatic organisms, this chemical must not be disposed of in the sanitary sewer system[3][4]. Avoid environmental release[1][2][4].
-
Segregate Chemical Waste: Keep this compound waste separate from other waste streams. Do not mix it with other chemicals unless explicitly instructed to do so by your EHS department.
-
Use Original or Approved Containers: Whenever possible, store the waste in its original container. If this is not feasible, use a compatible, properly labeled, and sealed waste container. The container should be clearly marked with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Container Management: Ensure the cap on the waste container is securely fastened to prevent spills or evaporation. Store the sealed container in a designated hazardous waste accumulation area.
-
Spill Management: In the event of a spill, avoid generating dust[2]. For minor spills, carefully sweep up the solid material and place it in a designated hazardous waste container[2][3]. For major spills, evacuate the area and contact your institution's EHS department immediately[2].
-
Disposal of Contaminated Materials: Any materials, such as pipette tips, weigh boats, or paper towels, that come into direct contact with this compound should be disposed of as hazardous waste. Place these items in a sealed bag or container and label it appropriately.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Waste must be disposed of through an approved waste disposal plant in accordance with all national and local regulations[3].
Hazard Data Summary
The following table summarizes the key hazard information for the primary component, 3-Aminophenol.
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Harmful if swallowed[1][2]. | GHS07 |
| Acute Toxicity (Inhalation) | Harmful if inhaled[1][2]. | GHS07 |
| Eye Irritation | Causes serious eye irritation[1]. | GHS07 |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects[1][2][3]. | GHS09 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Aminophenol-PEG4-methyl
Essential Safety and Handling Guide for 3-Aminophenol-PEG4-methyl
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound combining the hazardous properties of 3-aminophenol (B1664112) with the solubility and stability characteristics of polyethylene (B3416737) glycol (PEG). This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
Quantitative Hazard Data for 3-Aminophenol
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Inspect gloves before use and change immediately if contaminated. |
| Eyes/Face | Tightly fitting chemical splash goggles. A face shield should be worn over goggles when there is a high risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Body | Chemical-resistant laboratory coat, fully buttoned. Consider a chemical-resistant apron for tasks with a higher splash risk. | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols may be generated and engineering controls are insufficient.[2][3][4] | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[3][4] |
| Feet | Closed-toe, closed-heel shoes made of a non-porous material. | Pant legs must be worn over the shoes.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation :
-
Designate a specific handling area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble and inspect all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Post-Handling :
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Rinse mouth with water.[1] Do not induce vomiting. Call a poison control center or seek medical attention immediately.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) must be placed in a clearly labeled, sealed container for hazardous waste.
-
Unused or waste quantities of the compound must be treated as hazardous chemical waste.
-
-
Containerization :
-
Use chemically resistant, leak-proof containers for all waste streams.
-
Label containers clearly with "Hazardous Waste" and the chemical name.
-
-
Disposal Protocol :
-
Do not dispose of this chemical down the drain or in regular trash.
-
While polyethylene glycol itself is biodegradable, the aminophenol component is toxic to aquatic life.[8] Therefore, the entire compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[8]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
